PF-04418948
Description
This compound is a small molecule drug with a maximum clinical trial phase of I.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJGMYMNSNVCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148292 | |
| Record name | PF-04418948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078166-57-0 | |
| Record name | PF-04418948 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078166570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04418948 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12024 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04418948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04418948 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z38E70VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-04418948: A Technical Guide to its Mechanism of Action as a Prostaglandin EP2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of PF-04418948, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document details the core pharmacology of this compound, including its binding affinity, functional potency, and selectivity. Furthermore, it outlines the key signaling pathways modulated by the EP2 receptor and the experimental methodologies used to characterize this antagonist.
Core Mechanism of Action: Competitive Antagonism of the EP2 Receptor
This compound functions as a competitive antagonist at the EP2 receptor.[1] This means it binds to the same site as the endogenous ligand, PGE2, but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating downstream signaling cascades. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to the Gs alpha subunit (Gαs).[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] The rise in cAMP subsequently activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn phosphorylate downstream targets to modulate various cellular responses.[5][6][7] this compound effectively blocks this entire signaling cascade by preventing the initial activation of the EP2 receptor by PGE2.[8][9]
Quantitative Pharmacological Profile of this compound
The potency and selectivity of this compound have been extensively characterized across a range of in vitro and in vivo systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound at the Human EP2 Receptor
| Assay Type | Cell Line/System | Agonist | Potency Metric | Value (nM) |
| cAMP Accumulation | CHO cells expressing human EP2 receptor | PGE2 | Functional K_B | 1.8[9] |
| cAMP Accumulation | Cells expressing human EP2 receptor | PGE2 | IC_50 | 16[8][10][11] |
| GloSensor cAMP Assay | Not specified | PGE2 | K_B | 1.8[12] |
Table 2: Functional Antagonist Activity of this compound in Native Tissues
| Tissue Preparation | Species | Agonist | Potency Metric | Value (nM) |
| Myometrium | Human | Butaprost | Apparent K_B | 5.4[9] |
| Bronchiole | Dog | PGE2 | K_B | 2.5[1][9] |
| Trachea | Mouse | PGE2 | Apparent K_B | 1.3[9] |
| Trachea (reversal of relaxation) | Mouse | PGE2 | IC_50 | 2.7[1][9][10][13][14] |
Table 3: Selectivity of this compound for the Human EP2 Receptor
| Receptor Subtype | Selectivity Fold vs. EP2 |
| EP1 | >2000[1][10] |
| EP3 | >2000[1][10] |
| EP4 | >2000[1][10] |
| DP1 | >2000[1][10] |
| CRTH2 (DP2) | >2000[1][10] |
| IP, FP, TP, LTB4 | >2000 (binding selectivity)[1] |
Signaling Pathways
The following diagrams illustrate the EP2 receptor signaling pathway and the mechanism of its inhibition by this compound.
Caption: EP2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The characterization of this compound as an EP2 antagonist involved several key experimental methodologies. Below are detailed protocols for representative assays.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of a compound to inhibit the agonist-induced production of intracellular cAMP.
Objective: To determine the functional potency (K_B or IC_50) of this compound in inhibiting PGE2-induced cAMP production in cells expressing the human EP2 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human EP2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Prostaglandin E2 (PGE2) as the agonist.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Multi-well plates (e.g., 96- or 384-well).
Protocol:
-
Cell Seeding: Seed the CHO-hEP2 cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Pre-incubation: On the day of the experiment, wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC_80, the concentration that elicits 80% of the maximal response) to the wells.
-
Incubation: Incubate the plates for a defined time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The data are typically fitted to a four-parameter logistic equation to determine the IC_50 value. The K_B value can be calculated using the Cheng-Prusoff equation if a competitive interaction is assumed.
Isolated Tissue Functional Assay (e.g., Mouse Trachea Relaxation)
This ex vivo assay assesses the ability of this compound to antagonize the physiological effects of an agonist in a native tissue environment.
Objective: To determine the functional antagonist potency (K_B or pA2) of this compound against PGE2-induced relaxation in isolated mouse tracheal rings.
Materials:
-
Male mice (e.g., C57BL/6).
-
Krebs-Henseleit solution.
-
Carbachol (B1668302) or other contractile agent.
-
PGE2.
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Protocol:
-
Tissue Preparation: Euthanize the mouse and dissect the trachea. Clean the trachea of adherent tissue and cut it into rings.
-
Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period, with periodic washing.
-
Pre-contraction: Contract the tracheal rings with a fixed concentration of carbachol to induce a stable tone.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of PGE2 to elicit a concentration-dependent relaxation.
-
Antagonist Incubation: In parallel experiments, after the pre-contraction, incubate the tissues with a fixed concentration of this compound for a defined period before generating the cumulative concentration-response curve to PGE2.
-
Data Analysis: The antagonistic effect of this compound is observed as a rightward shift in the PGE2 concentration-response curve. The Schild equation is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC_50. The K_B can be derived from the pA2 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for characterizing an EP2 receptor antagonist.
Caption: General Experimental Workflow for EP2 Antagonist Characterization.
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PF-04418948: A Potent and Selective Prostaglandin EP2 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04418948, developed by Pfizer, is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development. The information presented herein is a compilation of data from various scientific publications and patent literature. While extensive pharmacological data is available, a detailed, step-by-step synthesis protocol from a primary source is not publicly accessible. This guide summarizes the known information and provides a high-level overview of its chemical synthesis based on its structure.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, is coupled to the Gs alpha subunit, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is implicated in various inflammatory conditions, making the EP2 receptor an attractive therapeutic target. The development of selective EP2 receptor antagonists has been a significant challenge. This compound emerged from Pfizer's research program as a potent and selective antagonist, offering a valuable tool for elucidating the role of the EP2 receptor in health and disease.
Discovery and Pharmacological Characterization
This compound, with the chemical name 1-(4-fluorobenzoyl)-3-{[(6-methoxy-2-naphthyl)oxy]methyl}azetidine-3-carboxylic acid, was identified as a potent and selective EP2 receptor antagonist. Its discovery was the result of a focused medicinal chemistry effort to identify novel therapeutics for inflammatory diseases.
In Vitro Pharmacology
The in vitro activity of this compound has been extensively characterized in various cell-based and tissue-based assays.
Table 1: In Vitro Activity of this compound
| Assay System | Parameter | Value | Reference |
| CHO cells expressing human EP2 receptor | IC50 | 16 nM | [1] |
| CHO cells expressing human EP2 receptor | Functional KB | 1.8 nM | [2] |
| Human Myometrium | Apparent KB | 5.4 nM | [2] |
| Dog Bronchiole | KB | 2.5 nM | [2] |
| Mouse Trachea | Apparent KB | 1.3 nM | [2] |
| Mouse Trachea (PGE2-induced relaxation reversal) | IC50 | 2.7 nM | [2] |
In Vivo Pharmacology
The in vivo efficacy of this compound has been demonstrated in preclinical animal models.
Table 2: In Vivo Activity of this compound
| Animal Model | Administration | Effect | Reference |
| Rat | Oral | Attenuated butaprost-induced cutaneous blood flow response | [2] |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the EP2 receptor. The binding of PGE2 to the EP2 receptor activates a Gs-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects. This compound blocks this initial binding of PGE2, thereby inhibiting the entire downstream signaling cascade.
References
A Comprehensive Technical Guide to PF-04418948: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04418948 is a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor 2 (EP2). This document provides an in-depth overview of its chemical structure, physicochemical properties, and its mechanism of action as a pharmacological tool for studying EP2 receptor signaling. Detailed experimental protocols for key in vitro assays are provided, along with a summary of its biological activity and pharmacokinetic profile. This guide is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 1-(4-fluorobenzoyl)-3-[[(6-methoxy-2-naphthalenyl)oxy]methyl]-3-azetidinecarboxylic acid, is a small molecule antagonist of the EP2 receptor. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₀FNO₅ |
| Molecular Weight | 409.41 g/mol |
| CAS Number | 1078166-57-0 |
| IUPAC Name | 1-(4-fluorobenzoyl)-3-[[(6-methoxy-2-naphthalenyl)oxy]methyl]-3-azetidinecarboxylic acid |
| SMILES | O=C(O)C1(COC2=CC(C=CC(OC)=C3)=C3C=C2)CN(C(C4=CC=C(F)C=C4)=O)C1 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 100 mM), DMF (20 mg/ml), and a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml). Sparingly soluble in ethanol (B145695) (0.5 mg/ml) and insoluble in water. |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the EP2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP2 receptor typically activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP) from ATP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This compound competitively blocks the binding of PGE2 to the EP2 receptor, thereby inhibiting this signaling cascade and preventing the downstream physiological effects.[1][2]
Biological Activity and Selectivity
This compound is a highly potent antagonist of the human EP2 receptor, with an IC50 of 16 nM.[3][4][5][6] It exhibits remarkable selectivity for the EP2 receptor over other prostanoid receptors. Functional assays have demonstrated over 2000-fold selectivity for the EP2 receptor compared to EP1, EP3, EP4, DP1, and CRTH2 receptors.[3][6] At a concentration of 10 µM, this compound shows less than 30% binding to a wide range of other GPCRs and ion channels, highlighting its specificity as a pharmacological tool.[3][6]
In Vitro Activity
| Assay System | Agonist | Measured Parameter | This compound Potency (nM) |
| CHO cells expressing human EP2 receptor | PGE2 | cAMP increase (IC₅₀) | 16 |
| CHO cells expressing human EP2 receptor | PGE2 | cAMP increase (Kₑ) | 1.8 |
| Human myometrium | Butaprost | Inhibition of EFS-induced contractions (apparent Kₑ) | 5.4 |
| Dog bronchiole | PGE2 | Relaxation (Kₑ) | 2.5 |
| Mouse trachea | PGE2 | Relaxation (apparent Kₑ) | 1.3 |
| Mouse trachea | PGE2 | Reversal of relaxation (IC₅₀) | 2.7 |
In Vivo Activity
In animal models, orally administered this compound has been shown to effectively block EP2 receptor-mediated responses. In rats, it significantly attenuates the cutaneous blood flow increase induced by the EP2-selective agonist butaprost.[3][7]
| Animal Model | Agonist | Effect Measured | Route of Administration | Dose Range (mg/kg) | Result |
| Rat | Butaprost | Cutaneous blood flow increase | Oral gavage | 1, 3, 10 | Dose-dependent reduction in peak and AUC of butaprost-induced response.[4] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol describes a method to determine the antagonist potency of this compound by measuring its ability to inhibit PGE2-induced cAMP accumulation in a cell line expressing the human EP2 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Assay buffer (e.g., PBS with 0.05% Pluronic F-127)
-
This compound
-
Prostaglandin E2 (PGE2)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
384-well assay plates
Procedure:
-
Cell Culture: Culture CHO-hEP2 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of this compound and a concentration-response curve of PGE2 in assay buffer.
-
Antagonist Addition: Add a fixed volume of the this compound dilutions to the wells of a 384-well plate. Include a vehicle control.
-
Cell Addition: Add the cell suspension to all wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Agonist Addition: Add the PGE2 dilutions to the wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a further defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the PGE2 concentration in the presence and absence of different concentrations of this compound. Calculate the IC50 or Kₑ value for this compound using appropriate pharmacological models (e.g., Schild analysis).
Mouse Trachea Relaxation Assay
This ex vivo protocol assesses the ability of this compound to antagonize PGE2-induced relaxation of pre-contracted mouse tracheal rings.
Materials:
-
Male mice
-
Krebs-Henseleit solution
-
Carbachol
-
Prostaglandin E2 (PGE2)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize a mouse and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings.
-
Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Contraction: Induce a stable contraction of the tracheal rings with a submaximal concentration of carbachol.
-
Antagonist Pre-incubation: Add different concentrations of this compound or vehicle to the organ baths and incubate for a defined period (e.g., 30 minutes).
-
Agonist-induced Relaxation: Generate a cumulative concentration-response curve for PGE2-induced relaxation of the pre-contracted tracheal rings.
-
Data Analysis: Compare the concentration-response curves of PGE2 in the presence and absence of this compound. A rightward shift in the PGE2 curve indicates antagonism. Calculate the apparent Kₑ value for this compound using the Schild equation. To determine the IC50 for reversal of relaxation, pre-relax the tissue with a fixed concentration of PGE2 and then add cumulative concentrations of this compound.[7]
Pharmacokinetics
Limited pharmacokinetic data for this compound is publicly available. Studies in rats have shown that it is orally bioavailable.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the EP2 receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the EP2 receptor in various biological systems. The information and protocols provided in this guide are intended to facilitate its effective use in both in vitro and in vivo research settings.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
PF-04418948: A Technical Guide to a Selective Prostaglandin EP2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of PF-04418948, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). It details the pharmacological characteristics, key experimental data, and the methodologies used to characterize this compound, serving as a comprehensive resource for professionals in drug discovery and development.
Introduction: The Role of the EP2 Receptor
Prostaglandin E2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1] It exerts its effects through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] The EP2 receptor, in particular, is coupled to a stimulatory G protein (Gαs), and its activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[2][3] This pathway is implicated in chronic inflammation, tumor progression, and other disease states.[2][4] The development of selective antagonists for the EP2 receptor, such as this compound, provides a valuable tool for dissecting its biological functions and offers a promising therapeutic strategy for various diseases.[5][6]
Pharmacological Profile of this compound
This compound is an orally active and highly selective antagonist of the human EP2 receptor.[5][7] Its antagonistic action is surmountable and competitive, as demonstrated by parallel rightward shifts in the concentration-response curves of EP2 agonists like PGE2 and butaprost.[5]
Functional Activity
The functional potency of this compound has been determined through various in vitro assays, primarily by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the EP2 receptor.
| Assay Type | System | Agonist | Potency Metric | Value (nM) | Citation |
| cAMP Accumulation | CHO cells expressing human EP2 receptor | PGE2 | KB | 1.8 | [5] |
| cAMP Accumulation | Cells expressing human EP2 receptor | - | IC50 | 16 | [7] |
| Tissue Relaxation | Dog Bronchiole | PGE2 | KB | 2.5 | [5] |
| Tissue Relaxation | Mouse Trachea | PGE2 | Apparent KB | 1.3 | [5] |
| Tissue Relaxation | Mouse Trachea | PGE2 | IC50 | 2.7 | [5] |
| Myometrium Contraction | Human Myometrium | Butaprost | Apparent KB | 5.4 | [5] |
Selectivity Profile
A key attribute of this compound is its high selectivity for the EP2 receptor over other prostanoid receptors, including other EP subtypes. This ensures that its pharmacological effects can be specifically attributed to the blockade of the EP2 signaling pathway.
| Receptor Subtype | Selectivity Fold (vs. EP2) | Citation |
| EP1 | >2000 | [5] |
| EP3 | >2000 | [5] |
| EP4 | >2000 | [5] |
| DP1 | >2000 | [5] |
| CRTH2 (DP2) | >2000 | [5] |
| IP, FP, TP, LTB4 | High binding selectivity | [5] |
Furthermore, this compound showed less than 30% binding at a concentration of 10 µM against a diverse panel of other GPCRs and ion channels, highlighting its specificity.[5]
Signaling Pathways and Experimental Workflows
Prostaglandin EP2 Receptor Signaling Pathway
Activation of the EP2 receptor by its endogenous ligand, PGE2, initiates a canonical Gαs-mediated signaling cascade. This pathway can be effectively blocked by this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is employed. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.
Experimental Workflow: cAMP Accumulation Functional Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger cAMP. It is a direct measure of the compound's functional antagonism at a Gs-coupled receptor.
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize this compound, based on standard methodologies in the field.[8][9][10][11][12]
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the EP2 receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[11]
-
-
Assay Execution:
-
In a 96-well plate, combine the following in a final volume of ~250 µL:
-
Receptor membranes (e.g., 10-20 µg protein per well).
-
Radioligand (e.g., [3H]PGE2) at a concentration near its Kd.
-
Varying concentrations of this compound or vehicle for total binding control.
-
-
For non-specific binding (NSB) determination, add a high concentration of unlabeled PGE2 to a separate set of wells.
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Accumulation Assay (TR-FRET)
Objective: To measure the functional antagonist potency (IC50 or KB) of this compound.
-
Cell Preparation:
-
Seed CHO cells expressing the human EP2 receptor into 384-well white assay plates at a suitable density (e.g., 3,000 cells/well).[9]
-
Incubate overnight to allow for cell attachment.
-
-
Assay Execution:
-
Remove culture medium and resuspend cells in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX to inhibit phosphodiesterase, and 0.1% BSA).[9]
-
Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the EP2 agonist (e.g., PGE2) at a concentration that elicits a submaximal response (e.g., EC50 or EC80, which for PGE2 is ~13.8 nM).[5]
-
Incubate for the optimal stimulation time (e.g., 30-40 minutes) at room temperature.[9]
-
-
Detection:
-
Stop the reaction and lyse the cells by adding the detection reagents from a commercial cAMP assay kit (e.g., LANCE Ultra cAMP kit). These kits typically contain a europium (Eu)-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.[9]
-
Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to occur.[9]
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).[9]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., 665 nm / 615 nm).
-
Use a cAMP standard curve to convert the ratios to cAMP concentrations.[9]
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression.
-
If Schild analysis is performed with full agonist dose-response curves at multiple fixed antagonist concentrations, a KB value can be determined.[5]
-
Conclusion
This compound is a well-characterized, potent, and highly selective EP2 receptor antagonist. Its robust in vitro and in vivo profile makes it an invaluable pharmacological tool for investigating the role of the EP2 receptor in health and disease.[5][13] The detailed data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound to further explore EP2 receptor biology and its potential as a therapeutic target.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 9. cAMP accumulation assay [bio-protocol.org]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
In Vitro Characterization of PF-04418948: A Technical Guide
Introduction
PF-04418948 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound acts as a surmountable, competitive antagonist at the EP2 receptor.[1][2] The EP2 receptor, upon activation by its endogenous ligand PGE2, couples to the Gs alpha subunit of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger that activates Protein Kinase A (PKA) and other downstream effectors.[5][6] this compound competitively blocks the binding of PGE2 to the EP2 receptor, thereby inhibiting this signaling cascade.[1][7] Recent structural studies have provided insights into the binding of this compound to the EP2 receptor, revealing a distinct binding pocket that governs its selectivity.[8]
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound.
Table 1: Antagonist Potency of this compound in Cell-Based and Tissue Assays
| Assay System | Agonist | Parameter | Value (nM) | Reference |
| CHO cells expressing human EP2 receptor | PGE2 | KB | 1.8 | [1][2] |
| Human Myometrium | Butaprost | Apparent KB | 5.4 | [1][2] |
| Dog Bronchiole | PGE2 | KB | 2.5 | [1][2] |
| Mouse Trachea | PGE2 | Apparent KB | 1.3 | [1][2] |
| Mouse Trachea | PGE2 | IC50 | 2.7 | [1][2][9] |
| Human EP2 Receptor | Not Specified | IC50 | 16 | [4][10] |
Table 2: Selectivity Profile of this compound
| Receptor/Enzyme/Channel | Species | Assay Type | Fold Selectivity vs. EP2 | Reference |
| EP1 Receptor | Human | Functional | >2000 | [1][9] |
| EP3 Receptor | Human | Functional | >2000 | [1][9] |
| EP4 Receptor | Human | Functional | >2000 | [1][9] |
| DP1 Receptor | Human | Functional | >2000 | [1][9] |
| CRTH2 (DP2) Receptor | Human | Functional | >2000 | [1][9] |
| IP Receptor | Human | Binding | >2000 | [1] |
| FP Receptor | Human | Binding | >2000 | [1] |
| TP Receptor | Human | Binding | >2000 | [1] |
| LTB4 (BLT1) Receptor | Human | Binding | >2000 | [1] |
| Diverse panel of GPCRs and ion channels | Not Specified | Binding (<30% at 10 µM) | Not Applicable | [1][9] |
Detailed Experimental Protocols
Functional cAMP Assays in Recombinant CHO Cells
This assay determines the functional antagonist potency of this compound by measuring its ability to inhibit PGE2-induced cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor.
Methodology:
-
Cell Culture: CHO cells expressing the human EP2 receptor are cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 0.1 mM non-essential amino acids, 0.8 mg·mL⁻¹ Geneticin, and 200 µg·mL⁻¹ Zeocin.[1]
-
Compound Preparation: Stock solutions of PGE2 and this compound (4 mM) are prepared in 100% DMSO.[1] Serial dilutions of this compound are then made in a compound buffer (PBS; 2.5% (v/v) DMSO, 0.15% (v/v) pluronic F-127).[1]
-
Assay Procedure:
-
Cells are harvested and resuspended in DMEM at a concentration of 1 x 10⁶ cells·mL⁻¹.[1]
-
5 µL of diluted this compound or vehicle is added to a 384-well white plate.[1]
-
5 µL of the cell suspension is added to each well and incubated at 37°C for 30 minutes.[1]
-
5 µL of PGE2 (at a concentration close to its EC80) is added to stimulate cAMP production, followed by a 90-minute incubation at 37°C.[1][10]
-
The reaction is stopped by freezing the plates at -80°C to lyse the cells.[1]
-
-
cAMP Detection: After thawing, cAMP levels are quantified using a commercial cAMP assay kit (e.g., DiscoveRx HitHunter™ cAMP II assay) according to the manufacturer's instructions.[1] Luminescence is read on a plate reader.
-
Data Analysis: The antagonist dissociation constant (KB) is calculated from the concentration-response curves of PGE2 in the presence and absence of different concentrations of this compound, using the Schild equation.
Figure 2: Workflow for the functional cAMP assay.
Tissue-Based Functional Assays (e.g., Mouse Trachea Relaxation)
These ex vivo assays assess the antagonist activity of this compound on native EP2 receptors in isolated tissues. The relaxation of pre-contracted mouse tracheal rings in response to PGE2 is a functional readout for EP2 receptor activation.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from mice and mounted in organ baths containing Krebs buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Pre-contraction: The tissues are pre-contracted with an agent such as carbachol (B1668302) to induce a stable tone.[1]
-
Antagonist Incubation: Tissues are incubated with various concentrations of this compound or vehicle for a defined period.
-
Agonist Stimulation: A cumulative concentration-response curve to PGE2 is generated to induce relaxation of the pre-contracted tissue.[1]
-
Data Acquisition: Changes in tissue tension are recorded using isometric force transducers.
-
Data Analysis: The rightward shift of the PGE2 concentration-response curve in the presence of this compound is used to calculate the apparent KB value.[1] The IC₅₀ value is determined by measuring the concentration of this compound required to reverse the relaxation induced by a fixed concentration of PGE2.[1][2]
Figure 3: Workflow for the mouse trachea relaxation assay.
Selectivity Binding Assays
Selectivity is a critical parameter for a pharmacological tool. The selectivity of this compound was assessed through binding assays against a panel of related prostanoid receptors (e.g., FP, TP, IP) and a broader screen of other GPCRs and ion channels.
Methodology (General):
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest. For instance, for the IP receptor binding assay, membranes from HEK293 cells expressing the human IP receptor are used.[1]
-
Binding Reaction:
-
A radiolabeled ligand specific for the receptor of interest (e.g., [³H] Iloprost for the IP receptor) is incubated with the cell membranes.[1]
-
The incubation is performed in the presence of a high concentration of this compound (e.g., 10 µM) or vehicle.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for that receptor (e.g., carbacyclin (B161070) for the IP receptor).[1]
-
-
Separation and Detection: The reaction is terminated by rapid filtration through a filter plate (e.g., GF/B Unifilter) to separate bound from free radioligand.[1] The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The percentage inhibition of radioligand binding by this compound is calculated. A low percentage of inhibition at a high concentration indicates high selectivity.
Conclusion
The in vitro data for this compound consistently demonstrate that it is a highly potent and selective antagonist of the EP2 receptor. Its well-characterized profile in both recombinant cell-based systems and native tissue preparations makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the EP2 receptor.[2][11] The detailed protocols and summarized data presented in this guide provide a solid foundation for the design and interpretation of future studies utilizing this compound.
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist PMID: 21595651 | MCE [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vivo Studies of PF-04418948: A Technical Guide
This technical guide provides an in-depth overview of the early in vivo studies of PF-04418948, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Core Focus: EP2 Receptor Antagonism
This compound was developed as a first-in-class orally active and selective EP2 receptor antagonist.[1][2][3] Early research aimed to characterize its pharmacological profile, including its potency and selectivity, and to assess its functional effects in relevant in vivo models. The primary mechanism of action of this compound is the competitive antagonism of the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its endogenous ligand, PGE2.[1][4][5]
Quantitative Data Summary
The antagonist potency of this compound was evaluated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from these early studies.
Table 1: In Vitro Antagonist Potency of this compound
| Assay System | Agonist | Parameter | Value (nM) | Reference |
| CHO cells expressing human EP2 receptors | PGE2 | Functional KB | 1.8 | [1][3] |
| Human Myometrium | Butaprost | Apparent KB | 5.4 | [1][2][3] |
| Dog Bronchiole | PGE2 | KB | 2.5 | [1][2][3] |
| Mouse Trachea | PGE2 | Apparent KB | 1.3 | [1][2][3] |
| Mouse Trachea | PGE2 | IC50 (reversal of relaxation) | 2.7 | [1][3] |
| CHO cells expressing human EP2 receptors | PGE2 | IC50 | 16 | [6] |
Table 2: In Vivo Efficacy of this compound in Rats
| Model | Agonist | Dosing (Oral) | Effect | Reference |
| Cutaneous Blood Flow | Butaprost | 1, 3, and 10 mg/kg | Dose-dependent attenuation of butaprost-induced cutaneous blood flow response. | [7] |
| Cutaneous Blood Flow | Butaprost | 3 mg/kg | Suppression of butaprost-induced cutaneous blood flow. | [5] |
Experimental Protocols
Detailed methodologies were crucial in the early evaluation of this compound. Below are the protocols for the key experiments cited.
In Vitro Functional Antagonist Potency Assays
1. cAMP Inhibition in CHO Cells Expressing Human EP2 Receptors:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor.
-
Stimulation: Prostaglandin E2 (PGE2) was used to stimulate the EP2 receptor and induce an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Intervention: this compound was added at varying concentrations to assess its ability to inhibit the PGE2-induced cAMP increase.[1][7]
-
Detection: Intracellular cAMP levels were measured using a suitable assay, such as a competitive immunoassay.
-
Analysis: The functional KB value was calculated to determine the antagonist potency.[1][2][3]
2. Tissue-Based Functional Assays (Human Myometrium, Dog Bronchiole, Mouse Trachea):
-
Tissue Preparation: Isolated tissue strips or rings from the respective tissues were mounted in organ baths.
-
Stimulation:
-
Intervention: this compound was added to the organ baths to determine its ability to antagonize the effects of butaprost or PGE2.
-
Measurement: Changes in tissue contraction or relaxation were recorded using force transducers.
-
Analysis: The apparent KB or IC50 values were determined from the concentration-response curves.[1][2][3]
In Vivo Cutaneous Blood Flow Model in Rats
-
Animal Model: Male Sprague-Dawley rats were used for this study.
-
Agonist Challenge: The EP2-selective agonist butaprost was administered to induce a cutaneous blood flow response.[1][6]
-
Drug Administration: this compound was administered orally at different doses (e.g., 1, 3, and 10 mg/kg) prior to the butaprost challenge.[7]
-
Measurement: Cutaneous blood flow was measured using techniques such as laser Doppler flowmetry.[1]
-
Analysis: The ability of this compound to attenuate the butaprost-induced increase in blood flow was quantified.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: EP2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the In Vivo Cutaneous Blood Flow Model.
Selectivity Profile
An essential aspect of the early characterization of this compound was its selectivity for the EP2 receptor over other related prostanoid receptors and a broader panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3] Studies demonstrated that this compound exhibits high selectivity, with over 2000-fold functional selectivity for the human EP2 receptor compared to other human EP receptor subtypes (EP1, EP3, EP4), as well as the DP1 and CRTH2 receptors.[1] This high degree of selectivity is critical for minimizing off-target effects and ensuring that the observed pharmacological actions are mediated specifically through the EP2 receptor.
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of PF-04418948: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04418948 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo potency, selectivity, and key experimental methodologies. All quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a technical resource for researchers and professionals in drug development.
Introduction
Prostaglandin E2 is a principal mediator of inflammation and plays a crucial role in various physiological and pathological processes. Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, upon activation by PGE2, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is implicated in a range of biological responses, including inflammation, vasodilation, and immunomodulation.
This compound has been identified as a highly potent and selective antagonist of the human EP2 receptor. Its ability to competitively block the action of PGE2 at this receptor subtype makes it a valuable tool for investigating the physiological roles of the EP2 receptor and a potential therapeutic agent for EP2-mediated diseases.
Mechanism of Action
This compound functions as a competitive antagonist at the EP2 receptor. It exhibits no agonist activity on its own but effectively blocks the binding of PGE2 and other EP2 agonists, thereby inhibiting the downstream signaling cascade. The primary mechanism involves the prevention of Gs-protein activation and the subsequent suppression of adenylyl cyclase activity, leading to a reduction in intracellular cAMP levels.
Signaling Pathway
The binding of the endogenous ligand PGE2 to the EP2 receptor initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound competitively inhibits the initial binding of PGE2, thus blocking this entire signaling cascade.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay System | Agonist | Parameter | Value (nM) | Reference |
| CHO cells expressing human EP2 receptor | PGE2 | Functional KB | 1.8 | [1][2][3] |
| Human Myometrium | Butaprost | Apparent KB | 5.4 | [1][2][3] |
| Dog Bronchiole | PGE2 | KB | 2.5 | [1][2][3] |
| Mouse Trachea | PGE2 | Apparent KB | 1.3 | [1][2][3] |
| Mouse Trachea (reversal of PGE2-induced relaxation) | PGE2 | IC50 | 2.7 | [1][2][3][4] |
Table 2: Selectivity Profile of this compound
This compound demonstrates high selectivity for the human EP2 receptor over other prostanoid receptors.[1][5]
| Receptor Subtype | Fold Selectivity (vs. human EP2) |
| EP1 | >2000 |
| EP3 | >2000 |
| EP4 | >2000 |
| DP1 | >2000 |
| CRTH2 | >2000 |
Furthermore, binding assays have shown that this compound has weak affinity for a diverse panel of other GPCRs and ion channels, with less than 30% binding observed at a concentration of 10 µM.[1][4]
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of this compound to antagonize PGE2-induced cAMP production in a cellular context.
Objective: To determine the functional antagonist potency (KB) of this compound at the human EP2 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and selection antibiotics.
-
Prostaglandin E2 (PGE2) as the agonist.
-
This compound as the antagonist.
-
cAMP assay kit (e.g., HTRF, LANCE, or similar).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Cell Culture: Culture CHO-hEP2 cells in appropriate medium until they reach a suitable confluency for passaging and plating.
-
Cell Plating: Seed the cells into 96-well or 384-well microplates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of PGE2 (typically at its EC80 concentration) in assay buffer containing a phosphodiesterase inhibitor.
-
Antagonist Incubation: Add the serially diluted this compound to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the fixed concentration of PGE2 to the wells and incubate for a further specified period (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format as per the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The antagonist dissociation constant (KB) can be calculated using the Schild equation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. pharm.emory.edu [pharm.emory.edu]
PF-04418948's role in prostaglandin E2 signaling
An In-depth Technical Guide to PF-04418948's Role in Prostaglandin (B15479496) E2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal prostanoid that mediates a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] It exerts its effects by signaling through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] The EP2 receptor, upon activation by PGE2, couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] This pathway is implicated in diverse biological functions, making the EP2 receptor a significant target for therapeutic intervention.
This technical guide focuses on this compound, a novel, potent, and selective antagonist of the prostaglandin EP2 receptor.[3][4] Developed by Pfizer, this compound has served as a critical chemical probe to elucidate the function of the EP2 receptor and was advanced to Phase 1 clinical trials.[1][4][5][6] This document provides a comprehensive overview of its mechanism of action, quantitative pharmacology, and the experimental protocols used for its characterization.
Mechanism of Action: Competitive Antagonism of the EP2 Receptor
This compound functions as a competitive antagonist at the EP2 receptor.[3] It binds to the receptor, preventing the endogenous ligand PGE2 from binding and initiating the downstream signaling cascade. The primary consequence of EP2 receptor activation is the Gαs-mediated synthesis of cAMP, which in turn activates Protein Kinase A (PKA) and other effectors. By blocking this initial step, this compound effectively inhibits the PGE2-induced increase in intracellular cAMP.[3] This action has been demonstrated to be surmountable, a characteristic feature of competitive antagonism.[3]
Quantitative Pharmacology: Potency and Selectivity
This compound is a highly potent antagonist of the human EP2 receptor. Its potency has been quantified across various in vitro systems, including recombinant cell lines and native tissues. The compound also demonstrates remarkable selectivity for the EP2 receptor over other prostanoid receptors and a wide panel of other GPCRs, enzymes, and ion channels.
Table 1: In Vitro Potency of this compound
| Assay System | Agonist | Parameter | Value (nM) | Citation |
| CHO Cells expressing human EP2 Receptor | PGE2 | KB | 1.8 | [3] |
| Human Myometrium | Butaprost | Apparent KB | 5.4 | [3] |
| Dog Bronchiole | PGE2 | KB | 2.5 | [3] |
| Mouse Trachea | PGE2 | Apparent KB | 1.3 | [3] |
| Mouse Trachea (Reversal Assay) | PGE2 | IC50 | 2.7 | [3] |
| Human EP2 Receptor | Not Specified | IC50 | 16 | [5][6] |
Table 2: Selectivity Profile of this compound
| Receptor/Target | Activity | Selectivity Fold (vs. EP2) | Citation |
| EP1 (human) | Antagonist | >2000 | [3] |
| EP3 (human) | Antagonist | >2000 | [3] |
| EP4 (human) | Antagonist | >2000 | [3] |
| DP1 (human) | Antagonist | >2000 | [3] |
| CRTH2 (human) | Antagonist | >2000 | [3] |
| IP, FP, TP, LTB4 Receptors | Binding | High Selectivity | [3] |
Key Experimental Methodologies
The characterization of this compound involved a series of robust in vitro and in vivo assays to determine its potency, selectivity, and functional effects.
General Workflow for In Vitro Antagonist Potency Assessment
A typical workflow to evaluate the antagonist activity of a compound like this compound involves a cell-based assay measuring the inhibition of agonist-induced cAMP production.
cAMP Accumulation Assay
-
Cell Line : Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human EP2 receptor.[3]
-
Protocol :
-
Cells are harvested and suspended in assay buffer.[3]
-
Serial dilutions of this compound are prepared in a suitable buffer (e.g., PBS with 0.05% Pluronic F-127 and 2.5% DMSO) and added to a 384-well assay plate.[3]
-
The cell suspension is added to the wells containing the antagonist and incubated for a pre-determined time (e.g., 30 minutes at 37°C).[3]
-
An agonist solution (e.g., PGE2 at a concentration around its EC80) is then added to stimulate the EP2 receptor, followed by another incubation period (e.g., 90 minutes at 37°C).[3]
-
The reaction is stopped, and cells are lysed (e.g., by freezing at -80°C).[3]
-
Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay with chemiluminescent detection.[3]
-
-
Analysis : The data are used to generate concentration-response curves, from which KB or IC50 values are calculated to determine the antagonist's potency.[3]
Isolated Tissue Functional Assays (Organ Bath)
-
Tissues : Preparations such as human myometrium, dog bronchiole, and mouse trachea are used to assess functional antagonism on native receptors.[3][7]
-
Protocol :
-
Tissues are dissected and mounted in organ baths containing physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
A stable, sub-maximal pre-contraction is induced using an agent like carbachol (B1668302) (for airway tissues) or electrical field stimulation (EFS) (for myometrium).[3]
-
Once a stable contraction is achieved, a cumulative concentration-response curve to an EP2 agonist (PGE2 or butaprost) is generated, which typically induces tissue relaxation.[3]
-
The experiment is repeated in the presence of fixed concentrations of this compound.
-
-
Analysis : The antagonist effect is observed as a parallel, rightward shift in the agonist's concentration-response curve. The Schild equation is used to calculate the apparent KB value, providing a measure of functional antagonist potency in a native system.[3]
In Vivo Cutaneous Blood Flow Model
-
Animal Model : Sprague Dawley rats are used to evaluate the in vivo efficacy of orally administered this compound.[5]
-
Protocol :
-
This compound is administered via oral gavage at various doses (e.g., 1, 3, and 10 mg/kg).[5]
-
After a set period, an EP2 agonist (butaprost) is administered intradermally to induce a localized increase in cutaneous blood flow.[3]
-
The blood flow response is measured using techniques like laser Doppler flowmetry.
-
-
Analysis : The ability of this compound to attenuate the butaprost-induced increase in blood flow is quantified. A dose-dependent reduction in the peak and the area under the curve (AUC) of the blood flow response demonstrates the compound's in vivo activity.[5]
Conclusion
This compound is a well-characterized pharmacological tool and a former clinical candidate that has been instrumental in defining the role of the EP2 receptor. It exhibits high potency as a competitive antagonist with a functional KB in the low nanomolar range and displays excellent selectivity against other prostanoid receptors.[3][4] The detailed methodologies used in its characterization, from cell-based cAMP assays to functional organ bath studies and in vivo models, provide a robust framework for the evaluation of EP2 receptor modulators. For researchers in pharmacology and drug development, this compound remains a benchmark selective antagonist for investigating the complex biology of PGE2 signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Embrace: A Technical Guide to the Binding of PF-04418948 with the EP2 Receptor
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the binding mechanism of PF-04418948, a potent and selective antagonist of the Prostaglandin (B15479496) E2 receptor subtype 2 (EP2). Understanding this interaction at a molecular level is crucial for the development of novel therapeutics targeting inflammatory diseases, pain, and certain cancers where the EP2 receptor plays a pivotal role.
Introduction to this compound and the EP2 Receptor
The Prostaglandin E2 (PGE2) EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune suppression, and tumorigenesis.[2][4]
This compound has been identified as a potent and selective antagonist of the EP2 receptor, demonstrating significant potential for therapeutic intervention.[5][6] Its ability to competitively block the binding of PGE2 allows for the modulation of downstream signaling pathways. This document consolidates findings from functional assays, mutagenesis studies, and cutting-edge structural biology to provide a comprehensive overview of its binding mode.
Quantitative Analysis of this compound Antagonism
Functional bioassays have been instrumental in quantifying the antagonist potency and selectivity of this compound. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 16 nM | Human EP2 receptors | [7][8][9] |
| Functional KB | 1.8 nM | CHO cells expressing human EP2 receptor (cAMP assay) | [5][6] |
| Apparent KB | 5.4 nM | Human myometrium (Butaprost-induced inhibition of contractions) | [5][6] |
| KB | 2.5 nM | Dog bronchiole (PGE₂-induced relaxation) | [5][6] |
| Apparent KB | 1.3 nM | Mouse trachea (PGE₂-induced relaxation) | [5][6] |
| IC₅₀ | 2.7 nM | Mouse trachea (Reversal of PGE₂-induced relaxation) | [5][6][7] |
Table 1: Antagonist Potency of this compound at the EP2 Receptor
This compound exhibits high selectivity for the EP2 receptor over other prostanoid receptors.[5][10]
| Receptor Subtype | Selectivity Fold vs. EP2 | Reference |
| EP1, EP3, EP4, DP1, CRTH2 | >2000 | [5][7] |
Table 2: Selectivity Profile of this compound
The Molecular Basis of this compound Binding
Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the binding mode of this compound to the human EP2 receptor.[11][12][13] These structural revelations, supported by mutagenesis data, pinpoint the key amino acid residues that form the binding pocket.
This compound binds within a pocket formed by the transmembrane helices (TMs) 1, 2, 3, and 7, and the extracellular loop 2 (ECL2).[11][12] The binding is characterized by a combination of hydrophobic interactions, hydrogen bonds, and a unique π-π stacking interaction.
| Mutant | Effect on this compound Potency | Reference |
| W186ECL2A | Significantly reduced | [11][12] |
| T822.54A | Significantly reduced | [11][12] |
| M1163.32A | Significantly reduced | [11][12] |
| S3057.43A | Significantly reduced | [11][12] |
| S3087.46A | Significantly reduced | [11][12] |
Table 3: Impact of EP2 Receptor Mutations on this compound Potency
The binding of this compound induces a conformational change in the receptor, stabilizing it in an inactive state and preventing the Gs protein coupling necessary for signal transduction.[11][12]
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the binding of this compound to the EP2 receptor.
Site-Directed Mutagenesis of the EP2 Receptor
This protocol outlines the generation of EP2 receptor mutants to identify key residues involved in ligand binding.
-
Primer Design: Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a minimum GC content of 40% and a melting temperature (Tm) ≥ 78°C.[14]
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type EP2 receptor sequence, and the designed primers.
-
Use a thermal cycling program similar to the following:
-
-
Parental DNA Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.[14][16]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective medium. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound for the wild-type and mutant EP2 receptors.[17][18]
-
Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human EP2 receptor (wild-type or mutant).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[19]
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a constant concentration of a suitable radioligand for the EP2 receptor (e.g., [³H]-PGE₂), and varying concentrations of the unlabeled competitor (this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[19][20]
-
-
Filtration and Counting:
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.
-
Computational Docking and Molecular Modeling
Computational approaches are used to predict and visualize the binding pose of this compound within the EP2 receptor.
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the EP2 receptor, either from experimental data (e.g., PDB ID: 7CX2) or through homology modeling.
-
Generate a 3D structure of this compound.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, GOLD, Glide) to predict the binding pose of this compound in the receptor's binding site.[21]
-
Define the search space (grid box) for the docking simulation around the putative binding pocket.
-
-
Pose Analysis and Scoring:
-
Analyze the resulting docking poses based on scoring functions that estimate the binding affinity.
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.[22]
-
Visualizing the Molecular Landscape
The following diagrams illustrate the key pathways and workflows central to understanding the interaction between this compound and the EP2 receptor.
EP2 Receptor Signaling Pathway and Point of Inhibition by this compound.
References
- 1. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 5. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 15. bioinnovatise.com [bioinnovatise.com]
- 16. assaygenie.com [assaygenie.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. multispaninc.com [multispaninc.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for PF-04418948 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04418948 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor, a G-protein coupled receptor that signals primarily through the Gαs-cAMP pathway, is implicated in a variety of physiological and pathological processes, including inflammation, immune modulation, and neuronal function.[3][4] In the context of neuroscience, the EP2 receptor is expressed on various cell types in the central nervous system (CNS), including neurons and glia, and is involved in neuroinflammatory and neurodegenerative processes.[5][6] These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its pharmacological properties, relevant signaling pathways, and detailed protocols for its application in both in vitro and in vivo models. A critical consideration for in vivo neuroscience studies is that this compound is reported to be brain-impermeable, suggesting its utility in this context is primarily for investigating the influence of peripheral EP2 receptor blockade on CNS pathology.[1][7]
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the EP2 receptor, inhibiting the binding of its endogenous ligand, PGE2.[8] Activation of the EP2 receptor by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This, in turn, activates protein kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac), which mediate downstream cellular responses.[4] In the CNS, EP2 receptor signaling in microglia is particularly associated with promoting a pro-inflammatory phenotype.[5] By blocking this initial step, this compound can effectively attenuate the downstream consequences of EP2 receptor activation.
Figure 1: PGE2-EP2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Presentation
The following tables summarize the quantitative pharmacological data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay System | Parameter | Value (nM) | Reference |
| CHO cells expressing human EP2 receptor | Functional KB | 1.8 | [1] |
| Human Myometrium | Apparent KB | 5.4 | [1] |
| Dog Bronchiole | KB | 2.5 | [1] |
| Mouse Trachea | Apparent KB | 1.3 | [1] |
| Mouse Trachea | IC50 | 2.7 | [1] |
| Prostaglandin EP2 Receptor | IC50 | 16 | [9] |
| Human EP1, EP3, EP4, DP1, CRTH2 receptors | Functional Selectivity | >2000-fold vs EP2 | [8] |
Table 2: In Vivo Pharmacological Data for this compound
| Animal Model | Administration Route | Doses | Effect | Reference |
| Rat | Oral | 1, 3, and 10 mg/kg | Attenuated butaprost-induced cutaneous blood flow response | [9] |
| Rat | Oral | 10 mg/kg | Unable to attenuate PGE2-induced cutaneous blood flow | [8] |
Experimental Protocols
In Vitro Application: Inhibition of Pro-inflammatory Responses in Microglia
This protocol is adapted from studies using selective EP2 antagonists in primary microglia and microglial cell lines. It provides a framework for assessing the anti-inflammatory effects of this compound.
Objective: To determine the effect of this compound on pro-inflammatory mediator release from activated microglia.
Materials:
-
Primary microglial cells or a suitable microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for microglial activation
-
This compound (dissolved in DMSO)
-
Butaprost (a selective EP2 agonist)
-
Reagents for endpoint analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide, qPCR reagents for gene expression)
Protocol:
-
Cell Culture: Plate microglial cells at an appropriate density in 24-well plates and allow them to adhere and reach a resting state.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulation:
-
To assess antagonism, add a selective EP2 agonist like butaprost to the culture medium.
-
To induce a pro-inflammatory response, treat the cells with LPS (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL).
-
-
Incubation: Incubate the cells for a suitable duration depending on the endpoint being measured (e.g., 6-24 hours for cytokine release, 24-48 hours for nitric oxide production).
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of nitric oxide production.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the expression of genes encoding pro-inflammatory mediators (e.g., Nos2, Ptgs2, Tnf, Il1b).
-
Figure 2: General Experimental Workflow for In Vitro Studies with this compound.
In Vivo Application: Investigating Peripheral Inflammation-Induced Neurological Effects
Given that this compound does not readily cross the blood-brain barrier, it is a valuable tool for dissecting the role of peripheral inflammation in neurological disorders.
Objective: To determine if peripheral blockade of EP2 receptors with this compound can mitigate neuroinflammation and behavioral deficits in a mouse model of systemic inflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Equipment for behavioral testing (e.g., open field, elevated plus maze, Morris water maze)
-
Reagents for tissue processing and analysis (e.g., perfusion solutions, antibodies for immunohistochemistry, ELISA kits for brain cytokine levels)
Protocol:
-
Animal Acclimation and Baseline Measurements: Acclimate mice to the housing and handling conditions. Perform baseline behavioral testing before the start of the experiment.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle orally to the mice.
-
Induction of Systemic Inflammation: After a suitable pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). Control animals receive saline i.p.
-
Behavioral Testing: At various time points after LPS injection (e.g., 24 hours, 7 days), perform a battery of behavioral tests to assess anxiety-like behavior, locomotor activity, and cognitive function.
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect brains for immunohistochemical analysis of microglial activation (Iba1 staining), astrogliosis (GFAP staining), and neuronal markers.
-
Alternatively, collect fresh brain tissue to measure cytokine levels (e.g., TNF-α, IL-1β) by ELISA or gene expression by qPCR.
-
Figure 3: General Workflow for In Vivo Studies with this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP2 receptor in neuroscience research. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The brain-impermeable nature of this compound provides a unique opportunity to specifically study the impact of peripheral EP2 receptor signaling on CNS function and pathology. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of targeting the EP2 receptor in various neurological and psychiatric disorders. As with any experimental work, appropriate optimization of concentrations, time points, and model systems is recommended to achieve robust and reproducible results.
References
- 1. Inhibiting the PGE2 Receptor EP2 Mitigates Excitotoxicity and Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 released from activated microglia enhances astrocyte proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfn.org [sfn.org]
- 8. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-04418948 In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04418948 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] The EP2 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. The selectivity of this compound for the EP2 receptor makes it a valuable tool for elucidating the specific roles of this receptor in health and disease.[2][3] These application notes provide detailed protocols for the in vivo use of this compound in various mouse models, along with summarized data and a depiction of its signaling pathway.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the EP2 receptor.[1] By binding to the receptor, it blocks the binding of PGE2 and subsequently inhibits the downstream signaling cascade. This leads to a reduction in cAMP production and the modulation of various cellular responses.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| Human EP2 expressing cells | Functional KB | 1.8 nM | [1] |
| Mouse Trachea | Apparent KB | 1.3 nM | [1] |
| Mouse Trachea | IC50 (reversal of PGE2-induced relaxation) | 2.7 nM | [1] |
Table 2: In Vivo Administration and Efficacy of this compound in Rodent Models
| Animal Model | Administration Route | Dosage | Treatment Regimen | Key Findings | Reference |
| Endometriosis (Mouse) | Oral Gavage | 10 mg/kg | Single dose | Reversed mechanical hyperalgesia on the abdomen and hindpaw. | [4] |
| Influenza Infection (Aged Mouse) | Intraperitoneal (i.p.) Injection | 10 mg/kg | Daily for 7 days | Increased alveolar macrophage numbers and enhanced survival. | |
| Age-Related Cognitive Decline (Mouse) | Intraperitoneal (i.p.) Injection | 10 mg/kg | Daily for 6 weeks | Reversed age-associated hippocampal memory deficits. | |
| Cutaneous Blood Flow (Rat) | Oral Gavage | 1, 3, and 10 mg/kg | Single dose | Attenuated butaprost-induced cutaneous blood flow response in a dose-dependent manner. | [5] |
Experimental Protocols
The following are detailed protocols for in vivo studies using this compound in mice, based on published literature.
Protocol 1: Endometriosis-Associated Pain Model
This protocol is designed to assess the analgesic effects of this compound on pain-like behaviors in a mouse model of endometriosis.
1. Induction of Endometriosis:
-
Use a surgical procedure to induce endometriosis in recipient mice by transplanting uterine tissue from donor mice into the peritoneal cavity.
-
Allow 7-14 days for the endometriotic lesions to establish before commencing treatment.
2. Drug Preparation and Administration:
-
Vehicle: Prepare a vehicle solution of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in purified water.
-
This compound Formulation: Suspend this compound in the vehicle to a final concentration suitable for a 10 mg/kg dosage. Ensure the solution is homogenous by vortexing or sonicating.
-
Administration: Administer a single dose of 10 mg/kg this compound or vehicle via oral gavage.
3. Assessment of Pain-like Behaviors:
-
Mechanical Allodynia: Measure mechanical withdrawal thresholds using von Frey filaments applied to the abdomen and hindpaw at baseline (before treatment) and at various time points post-treatment (e.g., 30, 60, 120 minutes). An increase in the withdrawal threshold indicates an analgesic effect.
Protocol 2: Influenza Virus Infection Model in Aged Mice
This protocol evaluates the effect of this compound on the immune response and survival in aged mice infected with influenza A virus.
1. Animal Model:
-
Use aged mice (e.g., 18-22 months old) for this study.
2. Drug Preparation and Administration:
-
Vehicle: A suitable vehicle for intraperitoneal injection of a hydrophobic compound like this compound is a sterile solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in saline. Note: The suitability and sterility of the vehicle for i.p. injection should be confirmed by the researcher.
-
This compound Formulation: Prepare a sterile suspension of this compound in the vehicle for a 10 mg/kg dosage.
-
Administration: Administer 10 mg/kg of this compound or vehicle via intraperitoneal injection daily for 7 consecutive days.
3. Influenza Virus Infection:
-
On day 7 of the treatment regimen, infect the mice intranasally with a sublethal dose of influenza A virus.
4. Endpoint Analysis:
-
Survival: Monitor the survival of the mice daily for a defined period (e.g., 14-21 days).
-
Immune Cell Profiling: At specific time points post-infection, collect bronchoalveolar lavage fluid (BALF) to quantify immune cell populations, particularly alveolar macrophages, by flow cytometry.
-
Viral Titer: Determine the viral load in the lungs at various time points post-infection using methods such as plaque assays or qRT-PCR.
Protocol 3: Age-Related Cognitive Decline Model
This protocol investigates the potential of this compound to reverse age-associated cognitive deficits in mice.
1. Animal Model:
-
Use aged mice (e.g., 20-24 months old) exhibiting cognitive decline.
2. Drug Preparation and Administration:
-
Vehicle and Formulation: Prepare this compound for intraperitoneal injection as described in Protocol 2.
-
Administration: Administer 10 mg/kg of this compound or vehicle via intraperitoneal injection daily for 6 weeks.
3. Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory by training the mice to find a hidden platform in a circular pool of water.
-
Novel Object Recognition: Evaluate recognition memory by measuring the time mice spend exploring a novel object compared to a familiar one.
-
Y-Maze: Test spatial working memory by assessing the spontaneous alternation behavior of mice in a Y-shaped maze.
4. Molecular and Cellular Analysis:
-
At the end of the treatment period, collect brain tissue (e.g., hippocampus) to analyze markers of neuroinflammation (e.g., cytokine levels), synaptic plasticity (e.g., protein levels of PSD-95, synaptophysin), and other relevant molecular targets.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for an in vivo study in mice using this compound.
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2 receptor antagonism reduces peripheral and central hyperalgesia in a preclinical mouse model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-04418948 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of PF-04418948, a potent and selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) antagonist, in rat models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological effects of this compound.
Compound Information
| Compound Name | This compound |
| IUPAC Name | 1-(4-fluorobenzoyl)-3-{[(6-methoxy-2-naphthyl)oxy]methyl}azetidine-3-carboxylic acid |
| Mechanism of Action | Selective antagonist of the prostaglandin EP2 receptor.[1][2] |
| Molecular Formula | C23H20FNO5 |
| Molecular Weight | 409.41 g/mol |
| Appearance | White to off-white solid.[2] |
In Vivo Administration in Rats
Dosage Information
This compound has been shown to be orally active in rats.[1][3][4] The following dosages have been used in studies investigating its effect on butaprost-induced cutaneous blood flow:
| Dosage | Route of Administration | Study Type | Key Findings |
| 1, 3, and 10 mg/kg | Oral gavage | Pharmacodynamic (Cutaneous Blood Flow) | Dose-dependent reduction in peak and AUC of butaprost-induced cutaneous blood flow response.[2] |
| 10 mg/kg | Oral | Pharmacodynamic (Cutaneous Blood Flow) | Reduced the mean cutaneous blood flow peak response by 41% and the area under the curve (AUC) by 61%.[5] |
Pharmacokinetic Profile in Rats
Understanding the pharmacokinetic properties of this compound is crucial for designing dosing schedules.
| Parameter | Value |
| Clearance | Low (0.3 mL·min⁻¹·kg⁻¹)[1] |
| Volume of Distribution | Low (0.1 L·kg⁻¹)[1] |
| Terminal Half-life (t½) | 8.8 hours[1][6] |
| Time to Maximum Concentration (Tmax) | Approximately 1.5 hours[1] |
| Oral Bioavailability | 78%[6][7] |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Vehicle: 0.5% w/v methylcellulose (B11928114) with 0.1% v/v Tween 80 in purified water[1]
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder accurately.
-
Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in purified water.
-
Gradually add the this compound powder to the vehicle in a conical tube.
-
Vortex the mixture thoroughly until a homogenous suspension is achieved. For larger volumes, a magnetic stirrer can be used.
-
Prepare the dosing solution fresh on the day of the experiment.
Oral Administration Protocol
Animal Model:
Materials:
-
Prepared this compound dosing solution
-
Oral gavage needles (appropriate size for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh each rat accurately to determine the individual dose volume. The dose volume is typically 1 mL/kg.[1]
-
Gently restrain the rat.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus of the rat.
-
Administer the suspension slowly and steadily.
-
Observe the animal for a short period after administration to ensure no adverse effects.
-
For pharmacodynamic studies, the challenge agent (e.g., butaprost) should be administered approximately 1.5 hours after this compound administration to coincide with the Tmax.[1]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a selective antagonist at the prostaglandin EP2 receptor, a G-protein coupled receptor. Activation of the EP2 receptor by its endogenous ligand, PGE2, typically leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[6][8] this compound blocks this signaling cascade.
Experimental Workflow for In Vivo Rat Study
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of this compound in a rat model of butaprost-induced cutaneous blood flow.
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04418948 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of PF-04418948, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2), in cancer cell line research.
Application Notes
Introduction to this compound
This compound is an orally active, potent, and selective antagonist of the prostaglandin EP2 receptor.[1][2][3] It is a valuable chemical probe for investigating the role of the PGE2-EP2 signaling pathway in various physiological and pathological processes, particularly in cancer biology.[1][4] By selectively blocking the EP2 receptor, this compound allows for the detailed elucidation of this pathway's contribution to tumor progression, cell proliferation, invasion, and modulation of the tumor microenvironment.[5][6][7]
Mechanism of Action
Prostaglandin E2 (PGE2) is a key lipid mediator, often found at high levels in tumor tissues, that exerts its effects by binding to four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[4][6] The EP2 and EP4 receptors are coupled to the G-stimulatory (Gαs) protein.[4] Upon PGE2 binding, the EP2 receptor activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[4][8] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP-responsive element binding protein (CREB).[4] This signaling cascade can promote cancer cell growth, invasion, and inflammation.[4][5][7]
This compound acts as a competitive antagonist at the EP2 receptor, preventing PGE2 from binding and thereby inhibiting the downstream signaling cascade.[8][9] It has been shown to effectively inhibit the PGE2-induced increase in cAMP in cells expressing EP2 receptors.[1][9][10]
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharm.emory.edu [pharm.emory.edu]
- 6. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-04418948 in Neuroinflammation Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-04418948 is a potent, selective, and orally active antagonist of the Prostaglandin (B15479496) E₂ (PGE₂) receptor subtype 2 (EP2).[1][2] The actions of PGE₂ are mediated by four G-protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[3] The EP2 receptor, in particular, is a crucial mediator of inflammatory processes.[4] Its activation is associated with the upregulation of pro-inflammatory cytokines and other mediators implicated in neurodegenerative diseases.[5][6] Consequently, this compound serves as a valuable chemical probe for investigating the role of the EP2 receptor in neuroinflammation and for evaluating its therapeutic potential in animal models of neurological disorders.[1]
Mechanism of Action: EP2 Receptor Antagonism
Prostaglandin E₂ (PGE₂) is a primary inflammatory mediator synthesized by cyclooxygenase-2 (COX-2). In the context of neuroinflammation, PGE₂ binds to the EP2 receptor on glial cells (microglia and astrocytes). As a Gs-coupled receptor, EP2 activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade, often acting through Protein Kinase A (PKA) or Exchange Protein Activated by cAMP (Epac), results in the transcriptional upregulation of pro-inflammatory genes, including IL-1β, IL-6, TNF-α, and COX-2 itself.[4][7] this compound competitively binds to the EP2 receptor, blocking PGE₂ and thereby attenuating this pro-inflammatory signaling pathway.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
This table summarizes the inhibitory activity of this compound in various cell-based and tissue assays.
| Target/System | Assay | Potency Value | Reference |
| Human EP2 Receptor | cAMP Inhibition (CHO cells) | KB = 1.8 nM | [1][3] |
| Human EP2 Receptor | Functional Antagonism | IC₅₀ = 16 nM | [2][8] |
| Human Myometrium | Butaprost-induced Inhibition | Apparent KB = 5.4 nM | [1][3] |
| Mouse Trachea | PGE₂-induced Relaxation | Apparent KB = 1.3 nM | [1][3] |
| Mouse Trachea | PGE₂-induced Relaxation Reversal | IC₅₀ = 2.7 nM | [1][3] |
| Dog Bronchiole | PGE₂-induced Relaxation | KB = 2.5 nM | [1][3] |
| Selectivity | Various GPCRs & Ion Channels | >2000-fold selective for EP2 over other prostanoid receptors | [8][9] |
Table 2: In Vivo Efficacy of this compound in Animal Models
This table highlights key studies demonstrating the effects of this compound in relevant animal models.
| Animal Model | Species | Dose & Regimen | Route | Key Findings | Reference |
| Age-related Neuroinflammation | Mouse (Aged 22-24 months) | 2.5 mg/kg for 6 weeks | N/A | Reversed neuroinflammatory phenotypes and spatial memory deficits. | [10] |
| Butaprost-induced Vasodilation | Rat (Sprague Dawley) | 10 mg/kg (single dose) | p.o. | Reduced cutaneous blood flow peak response by 41% and AUC by 61%. | [3][11] |
| Influenza Infection | Mouse | 10 mg/kg daily | i.p. | Used to study the role of EP2 in viral infection-related inflammation. | [12] |
Table 3: Pharmacokinetic Properties of this compound in Rats
This table provides key pharmacokinetic parameters following oral administration.
| Parameter | Value | Reference |
| Terminal Half-life (t₁/₂) | 8.8 hours | [3] |
| Oral Bioavailability (F) | 78% | [3] |
| Volume of Distribution (Vd) | 0.1 L/kg | [3] |
| Clearance (CL) | 0.3 mL/min/kg | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Objective: To prepare and administer this compound to rodents for studying its effects on neuroinflammation.
Materials:
-
This compound powder (e.g., from Cayman Chemical, MedChemExpress, Selleck Chemicals)[2][11][13]
-
Vehicle components:
-
Methylcellulose (B11928114) (0.5% w/v)
-
Tween 80 (0.1% v/v)
-
Purified, sterile water
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Scale and weighing paper
-
Appropriately sized oral gavage needles (for mice or rats)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) methylcellulose solution with 0.1% (v/v) Tween 80 in purified water.
-
For example, to make 100 mL: add 0.5 g of methylcellulose and 100 µL of Tween 80 to 100 mL of purified water. Mix thoroughly using a magnetic stirrer until fully dissolved. The solution may need to be heated gently to aid dissolution. Allow to cool to room temperature.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 2.5–10 mg/kg), the number of animals, and the administration volume (typically 5-10 mL/kg for oral gavage).
-
Weigh the this compound powder accurately.
-
Create a homogenous suspension by gradually adding the vehicle to the powder while triturating with a mortar and pestle or using a homogenizer. Ensure no clumps remain.
-
-
Administration:
-
Administer the suspension via oral gavage (p.o.) to the animal. The timing of administration is critical. For acute models, dosing ~1.5 hours before the inflammatory challenge is recommended to coincide with the maximum plasma concentration (Tmax).[3] For chronic models, administer daily at the same time each day.[10]
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Neuroinflammation Model
Objective: To assess the anti-neuroinflammatory efficacy of this compound in a mouse model of acute systemic inflammation.
Procedure:
-
Animals and Acclimation: Use adult male or female C57BL/6 mice. Acclimate animals to the facility for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign mice to a vehicle control group and a this compound treatment group (n=8-12 per group). Administer a single oral dose of this compound (e.g., 10 mg/kg) or an equivalent volume of vehicle as described in Protocol 1.
-
LPS Challenge: 1.5 hours after drug/vehicle administration, inject all mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg in sterile saline) to induce a systemic inflammatory response and subsequent neuroinflammation.
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the mice. Perfuse transcardially with ice-cold phosphate-buffered saline (PBS). Collect brains; one hemisphere can be flash-frozen for biochemical analysis, and the other can be fixed in 4% paraformaldehyde for histology.
-
Analysis:
-
qPCR/ELISA: Homogenize brain tissue (e.g., hippocampus or cortex) to measure mRNA or protein levels of pro-inflammatory markers such as Il1b, Tnf, Il6, and Ptgs2 (COX-2).[5]
-
Immunohistochemistry (IHC): Use fixed brain sections to stain for markers of microglial (Iba1, CD11b) and astrocyte (GFAP) activation to assess gliosis.[14]
-
Application Notes
-
Targeting Neuroinflammation: The EP2 receptor is a key promoter of neuroinflammation in various models of brain injury and neurodegeneration.[5] Antagonism with this compound provides a targeted approach to mitigate this response, which is implicated in the pathology of Alzheimer's disease, Parkinson's disease, and epilepsy.[6][14][15]
-
Dissecting Central vs. Peripheral Effects: this compound is reported to be non-brain-penetrant.[10] This characteristic makes it an excellent tool for differentiating the roles of peripheral versus central EP2 receptors in neuroinflammation. For instance, its efficacy in aged mice suggests that inflammation driven by peripheral immune cells plays a significant role in age-related cognitive decline.[10]
-
Use in Disease Models:
-
Alzheimer's Disease: this compound can be used in transgenic models (e.g., 5xFAD mice) to investigate how EP2 signaling contributes to pathology, especially when combined with a secondary inflammatory hit like LPS.[14]
-
Parkinson's Disease: The EP2 receptor on microglia contributes to neurotoxicity in models of Parkinson's disease, making EP2 antagonists a potential neuroprotective strategy.[4][6]
-
Epilepsy: Administration of an EP2 antagonist after status epilepticus has been shown to reduce subsequent neurodegeneration in the hippocampus, highlighting its potential in seizure-related brain injury.[15]
-
-
Limitations and Considerations: Due to its limited brain penetrance, if the experimental goal is to target EP2 receptors specifically within the central nervous system, a brain-penetrant EP2 antagonist should be considered as a comparator.[10] The choice of antagonist should align with the specific scientific question being addressed.
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the role of prostaglandin E2 mediated neuroinflammation in models of neurodegeneration | Stanford Digital Repository [purl.stanford.edu]
- 7. pharm.emory.edu [pharm.emory.edu]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. selleckchem.com [selleckchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Characterization of PF-04418948, a Selective EP2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] It exerts its effects by signaling through four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[2][3] The EP2 receptor, coupled to the Gs alpha subunit, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1][2] Due to its role in mediating inflammatory and tumorigenic pathways, the EP2 receptor has emerged as a significant therapeutic target.[4]
PF-04418948 is a potent, selective, and orally active antagonist of the prostaglandin EP2 receptor.[5][6][7] Its high selectivity makes it an invaluable chemical probe for elucidating the specific functions of the EP2 receptor in various biological systems.[6][8] These application notes provide detailed protocols and quantitative data for the in vitro characterization of this compound's antagonist activity at the EP2 receptor.
EP2 Receptor Signaling Pathway
The canonical signaling pathway for the EP2 receptor begins with the binding of its endogenous ligand, PGE2. This engagement activates the associated Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. Elevated cAMP levels activate PKA, which phosphorylates downstream targets to elicit a cellular response.
Caption: Canonical Gs-coupled signaling cascade initiated by EP2 receptor activation.
Quantitative Data: Potency and Selectivity of this compound
This compound demonstrates high potency in functional assays across various cell and tissue types. It is a surmountable competitive antagonist.[5][9] Its selectivity for the EP2 receptor over other human prostanoid receptors is greater than 2000-fold.[5]
Table 1: Functional Antagonist Potency of this compound in In Vitro Assays
| Assay System | Agonist | Parameter | Value (nM) | Reference |
| CHO cells expressing human EP2 | PGE2 | KB | 1.8 | [5][6] |
| Human Myometrium | Butaprost | Apparent KB | 5.4 | [5][6] |
| Dog Bronchiole | PGE2 | KB | 2.5 | [5][6] |
| Mouse Trachea | PGE2 | Apparent KB | 1.3 | [5][6] |
| Mouse Trachea (Reversal) | PGE2 | IC50 | 2.7 | [5][6][10] |
| Human EP2 Receptor | - | IC50 | 16 | [11] |
Table 2: Functional Selectivity Profile of this compound
| Receptor | Assay Type | KB or % Inhibition | Selectivity Fold (vs. EP2) | Reference |
| Human EP1 | Antagonist Assay | >10,000 nM | >5500 | [5] |
| Human EP3 | Antagonist Assay | >10,000 nM | >5500 | [5] |
| Human EP4 | Antagonist Assay | >10,000 nM | >5500 | [5] |
| Human DP1 | Antagonist Assay | >10,000 nM | >5500 | [5] |
| Human CRTH2 (DP2) | Antagonist Assay | >10,000 nM | >5500 | [5] |
| Human IP | Binding Assay | >10,000 nM | >5500 | [5] |
| Human FP | Binding Assay | >10,000 nM | >5500 | [5] |
| Human TP | Binding Assay | >10,000 nM | >5500 | [5] |
Experimental Protocols
Protocol 1: Functional EP2 Antagonism via cAMP Accumulation Assay
This protocol details the measurement of this compound's ability to inhibit PGE2-induced cAMP accumulation in a cell-based assay, a standard method for characterizing EP2 receptor antagonists.[5][12]
Caption: Step-by-step workflow for the in vitro cAMP functional assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor (CHO-hEP2).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
This compound stock solution (in DMSO).
-
Prostaglandin E2 (PGE2) stock solution.
-
Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF-based, GloSensor™, or similar).[13][14][15]
-
White, opaque 384-well microplates suitable for luminescence or fluorescence detection.
Procedure:
-
Cell Plating:
-
Harvest and count CHO-hEP2 cells.
-
Resuspend cells in culture medium to the desired density.
-
Dispense the cell suspension into a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition (Antagonist):
-
Prepare a serial dilution of this compound in stimulation buffer. Include a vehicle control (DMSO).
-
Remove the culture medium from the cell plate and add the this compound dilutions.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of PGE2 in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the PGE2 solution to all wells except for the negative control wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the antagonist equilibrium dissociation constant (KB), perform a Schild analysis by generating agonist dose-response curves in the presence of fixed concentrations of the antagonist.
-
Caption: this compound competitively blocks the PGE2 binding site on the EP2 receptor.
Protocol 2: Tissue-Based Functional Assays (Overview)
To confirm activity on native receptors, functional assays in isolated tissues are employed. This compound has been validated in preparations such as mouse trachea, dog bronchiole, and human myometrium.[5][9] These assays typically measure smooth muscle relaxation or contraction.
General Principle (Mouse Trachea Relaxation Assay):
-
Tissue Preparation: A mouse trachea is isolated and cut into rings, which are then mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated.
-
Pre-contraction: The tracheal rings are pre-contracted with an agent like carbachol (B1668302) to induce a stable tone.
-
Agonist-Induced Relaxation: A cumulative concentration-response curve is generated for PGE2, which induces relaxation via EP2 receptor activation.[9]
-
Antagonism Measurement: The procedure is repeated after pre-incubating the tissue with this compound. The antagonist will cause a rightward shift in the PGE2 concentration-response curve.[5]
-
Analysis: The magnitude of the rightward shift is used to calculate the antagonist's affinity (pKB or KB), confirming its activity on native EP2 receptors.[9] this compound produces parallel rightward shifts of the PGE2-induced relaxation curve, indicative of competitive antagonism.[5][6]
Conclusion
This compound is a well-characterized, potent, and highly selective EP2 receptor antagonist. The protocols and data presented here provide a robust framework for its use in in vitro pharmacological studies. Its utility in cell-based cAMP assays and tissue-based functional assays makes it an essential tool for investigating the role of the EP2 receptor in health and disease.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]
- 4. pharm.emory.edu [pharm.emory.edu]
- 5. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GloSensor™ cAMP Assay Protocol [promega.com]
- 15. resources.revvity.com [resources.revvity.com]
PF-04418948: Application Notes and Protocols for a Selective EP2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04418948 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2), a G-protein coupled receptor (GPCR).[1][2][3][4][5][6] As a competitive antagonist, this compound is an invaluable tool compound for elucidating the physiological and pathological roles of the EP2 receptor.[1][3] The EP2 receptor, upon activation by its endogenous ligand PGE2, couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling cascade is implicated in a variety of cellular processes, including inflammation, immune responses, and cancer progression.[1][2] The high selectivity of this compound for the EP2 receptor over other prostanoid receptors, such as EP1, EP3, and EP4, makes it a precise tool for dissecting the specific contributions of EP2 signaling in complex biological systems.[1][3][7] These application notes provide detailed protocols for the use of this compound in common in vitro assays to characterize its antagonist activity and to probe the function of the EP2 receptor.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | 1-(4-fluorobenzoyl)-3-{[(6-methoxy-2-naphthyl)oxy]methyl}azetidine-3-carboxylic acid |
| Molecular Formula | C23H20FNO5 |
| Molecular Weight | 409.41 g/mol |
| CAS Number | 1078166-57-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 50 mg/mL) |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. |
Pharmacological Data
In Vitro Potency and Selectivity
This compound demonstrates potent antagonism of the human EP2 receptor with high selectivity over other prostanoid receptors.
| Target | Assay Type | Species | Potency (IC50/KB) | Selectivity (fold) vs EP2 |
| EP2 | cAMP accumulation (antagonist) | Human (CHO cells) | KB = 1.8 nM | - |
| EP2 | Functional Assay (antagonist) | Human (myometrium) | Apparent KB = 5.4 nM | - |
| EP2 | Relaxation Assay (antagonist) | Dog (bronchiole) | KB = 2.5 nM | - |
| EP2 | Relaxation Assay (antagonist) | Mouse (trachea) | Apparent KB = 1.3 nM | - |
| EP2 | Relaxation Assay (reversal) | Mouse (trachea) | IC50 = 2.7 nM | - |
| EP1 | Functional Assay (antagonist) | Human | >2000-fold | >2000 |
| EP3 | Functional Assay (antagonist) | Human | >2000-fold | >2000 |
| EP4 | Functional Assay (antagonist) | Human | >2000-fold | >2000 |
| DP1 | Functional Assay (antagonist) | Human | >2000-fold | >2000 |
| CRTH2 | Functional Assay (antagonist) | Human | >2000-fold | >2000 |
Data compiled from multiple sources.[1][2][3][4][5][7][8][9][10]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the EP2 receptor signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes the use of this compound to antagonize agonist-induced cAMP production in a cell-based assay.
Principle: This assay measures the ability of this compound to inhibit the increase in intracellular cAMP levels induced by an EP2 receptor agonist. The amount of cAMP produced is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
This compound stock solution (10 mM in DMSO)
-
EP2 receptor agonist stock solution (e.g., 10 mM PGE2 or butaprost in DMSO)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)
-
White, solid-bottom 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Culture CHO-EP2 cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 µM down to 10 pM.
-
Prepare a solution of the EP2 agonist at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of the this compound serial dilutions or vehicle (assay buffer with DMSO) to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Add 5 µL of the EC80 concentration of the EP2 agonist to all wells except the basal control wells (which receive 5 µL of assay buffer).
-
Incubate the plate for 30 minutes at room temperature.
-
Add 5 µL of the cAMP-d2 detection reagent followed by 5 µL of the anti-cAMP-cryptate detection reagent to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm and multiply by 10,000.
-
Plot the HTRF ratio against the concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value of this compound.
-
The antagonist dissociation constant (KB) can be calculated using the Cheng-Prusoff equation:
-
KB = IC50 / (1 + [Agonist]/EC50 of agonist)
-
Troubleshooting:
-
High background signal: Ensure complete removal of culture medium; optimize cell seeding density.
-
Low signal-to-background ratio: Optimize agonist concentration (EC80); check the activity of the cAMP detection reagents.
-
High variability between replicates: Ensure accurate pipetting; check for uniform cell seeding.
Protocol 2: Isolated Tissue Bath Assay for Functional Antagonism
This protocol describes the use of this compound to antagonize agonist-induced relaxation in isolated smooth muscle tissue.
Principle: The EP2 receptor mediates smooth muscle relaxation in certain tissues, such as the trachea and myometrium. This assay measures the ability of this compound to inhibit the relaxation induced by an EP2 agonist in a pre-contracted isolated tissue preparation.
Materials:
-
Isolated tissue (e.g., mouse trachea, human myometrium)
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2/5% CO2
-
Contractile agent (e.g., carbachol (B1668302), serotonin)
-
This compound stock solution (10 mM in DMSO)
-
EP2 receptor agonist stock solution (e.g., 10 mM PGE2 or butaprost in DMSO)
-
Isolated tissue bath system with force transducers and data acquisition software
Procedure:
-
Tissue Preparation:
-
Dissect the desired tissue and place it in ice-cold PSS.
-
Prepare tissue segments (e.g., tracheal rings) and mount them in the tissue baths containing PSS at 37°C, aerated with 95% O2/5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g for mouse trachea), with PSS changes every 15 minutes.
-
-
Viability and Pre-contraction:
-
Assess tissue viability by challenging with a high concentration of KCl (e.g., 60 mM).
-
Wash out the KCl and allow the tissue to return to baseline.
-
Induce a stable submaximal contraction with a contractile agent (e.g., carbachol for trachea).
-
-
Schild Analysis for Competitive Antagonism:
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve for the EP2 agonist (e.g., PGE2) to induce relaxation.
-
Wash the tissues and allow them to recover.
-
Incubate the tissues with a fixed concentration of this compound or vehicle for a predetermined time (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve for the EP2 agonist in the presence of this compound.
-
Repeat this process with at least three different concentrations of this compound.
-
Data Analysis (Schild Analysis):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).
Troubleshooting:
-
Tissue does not respond to contractile or relaxing agents: Ensure proper dissection and handling of the tissue; check the viability of the tissue.
-
Unstable baseline tension: Allow for a longer equilibration period; ensure proper aeration and temperature control of the PSS.
-
Non-parallel shifts in the concentration-response curves: The antagonism may not be competitive; consider other mechanisms of action.
Use of this compound as a Tool Compound
The following diagram illustrates the logical application of this compound in research.
By serving as a selective blocker of the EP2 receptor, this compound allows researchers to investigate the specific role of this receptor in various physiological and pathophysiological processes. Its use in cell-based and tissue-based assays can help to:
-
Confirm the involvement of the EP2 receptor in a particular signaling pathway or biological response.
-
Differentiate the effects of EP2 activation from those of other prostanoid receptors.
-
Validate the EP2 receptor as a potential therapeutic target for drug development.
Disclaimer: this compound is for research use only and is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. neuron.mefst.hr [neuron.mefst.hr]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pa2 determination | PPTX [slideshare.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. expressionsystems.com [expressionsystems.com]
Application of PF-04418948 in the Investigation of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Application Notes
PF-04418948 is a potent, selective, and orally bioavailable antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2] Prostaglandin E2 is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP2 receptor, a Gs-protein coupled receptor, is implicated in a variety of physiological and pathological processes, including inflammation, pain sensitization, and immune modulation.[3] Activation of the EP2 receptor by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade contributes to the heightened sensitivity of nociceptors and the clinical manifestation of inflammatory pain.
This compound provides a valuable pharmacological tool to dissect the specific role of the EP2 receptor in inflammatory pain states. Its high selectivity for the EP2 receptor over other prostanoid receptors allows for targeted investigation, minimizing off-target effects.[1] Studies have demonstrated the utility of this compound in both in vitro and in vivo models to probe the mechanisms of inflammatory pain and to evaluate the therapeutic potential of EP2 receptor antagonism. For instance, research in a preclinical mouse model of endometriosis has shown that this compound can reduce both peripheral and central hyperalgesia. Furthermore, targeting the EP2 receptor on Schwann cells with this compound has been found to inhibit inflammatory pain, suggesting a direct role of this receptor in modulating nociceptive signaling.
This document provides detailed protocols for the application of this compound in key experimental models relevant to the study of inflammatory pain, along with a summary of its pharmacological properties.
Quantitative Data
Table 1: In Vitro Pharmacological Profile of this compound
| Assay System | Parameter | Value (nM) | Reference |
| CHO cells expressing human EP2 receptor | Functional KB | 1.8 | [1] |
| CHO cells expressing human EP2 receptor | IC50 | 16 | [4] |
| Mouse Trachea (PGE2-induced relaxation) | IC50 | 2.7 | [1] |
| Human Myometrium (Butaprost-induced inhibition) | Apparent KB | 5.4 | [1] |
| Dog Bronchiole (PGE2-induced relaxation) | KB | 2.5 | [1] |
Table 2: In Vivo Pharmacological Profile of this compound
| Animal Model | Dosing | Effect | Reference |
| Rat | 10 mg/kg, p.o. | 41% reduction in peak butaprost-induced cutaneous blood flow | [1] |
| Rat | 10 mg/kg, p.o. | 61% reduction in AUC0-60 of butaprost-induced cutaneous blood flow | [1] |
Signaling Pathway and Experimental Workflow
Caption: PGE2-EP2 receptor signaling pathway in inflammatory pain.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Cell-Based cAMP Assay
Objective: To determine the functional antagonist potency (KB or IC50) of this compound at the human EP2 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor (CHO-hEP2).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound.
-
Prostaglandin E2 (PGE2).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
384-well white plates.
Procedure:
-
Cell Culture: Culture CHO-hEP2 cells according to standard protocols.
-
Cell Seeding: Seed the CHO-hEP2 cells into 384-well white plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of PGE2.
-
Antagonist Incubation: Add the diluted this compound or vehicle to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value. The KB value can be calculated using the Cheng-Prusoff equation if a competitive antagonist mechanism is assumed.
Protocol 2: Ex Vivo Mouse Trachea Relaxation Assay
Objective: To assess the functional antagonism of this compound on PGE2-induced smooth muscle relaxation.
Materials:
-
Male BALB/c mice.
-
Krebs-Henseleit solution.
-
Prostaglandin E2 (PGE2).
-
This compound.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize mice and dissect the trachea. Prepare tracheal rings and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1g for at least 60 minutes, with periodic washing.
-
Pre-contraction: Contract the tracheal rings with a submaximal concentration of carbachol (e.g., 1 µM).
-
PGE2-induced Relaxation: Once a stable contraction is achieved, cumulatively add PGE2 to generate a concentration-response curve for relaxation.
-
Antagonist Incubation: In separate experiments, after the pre-contraction with carbachol, incubate the tissues with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
PGE2 Challenge: In the presence of this compound, repeat the cumulative addition of PGE2 to generate concentration-response curves.
-
Data Analysis: Compare the PGE2 concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates antagonism. The antagonist potency (pA2 or KB) can be determined using a Schild plot analysis. Alternatively, to determine an IC50, pre-relax the tissue with a fixed concentration of PGE2 (e.g., 700 nM) and then cumulatively add this compound to measure the reversal of relaxation.[1]
Protocol 3: In Vivo Carrageenan-Induced Paw Edema and Hyperalgesia Model
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of this compound in a model of acute inflammatory pain.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
1% (w/v) lambda-carrageenan solution in sterile saline.
-
This compound.
-
Vehicle for this compound (e.g., 0.5% methylcellulose).
-
Plethysmometer or digital calipers.
-
Von Frey filaments or electronic von Frey apparatus.
-
Hargreaves apparatus (for thermal hyperalgesia).
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and equipment for several days before the experiment.
-
Baseline Measurements: Measure the baseline paw volume and nociceptive thresholds (mechanical and/or thermal) for each animal.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or via another appropriate route at a predetermined time before the carrageenan injection (e.g., 60 minutes).
-
Induction of Inflammation: Inject a small volume (e.g., 100 µl for rats, 50 µl for mice) of 1% carrageenan solution into the plantar surface of one hind paw.
-
Assessment of Edema: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 6 hours) using a plethysmometer or calipers.
-
Assessment of Hyperalgesia: Measure mechanical withdrawal thresholds using von Frey filaments and/or thermal withdrawal latencies using the Hargreaves test at the same time points as the edema measurements.
-
Data Analysis: Calculate the change in paw volume and the change in withdrawal thresholds/latencies from baseline. Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 4: In Vivo Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain.
Materials:
-
Male Lewis or Wistar rats.
-
Complete Freund's Adjuvant (CFA).
-
This compound.
-
Vehicle for this compound.
-
Digital calipers.
-
Von Frey filaments.
Procedure:
-
Induction of Arthritis: Inject CFA (e.g., 100 µl) into the plantar surface of one hind paw. This will induce a primary inflammatory response in the injected paw and a secondary, systemic arthritis that develops over several days.
-
Treatment Regimen: Begin administration of this compound or vehicle at a specified time point after CFA injection (e.g., starting on day 7 and continuing daily for 14 days).
-
Assessment of Arthritis: Monitor the development of arthritis by measuring paw volume (edema) and assigning an arthritis score based on the severity of erythema and swelling in the paws.
-
Assessment of Hyperalgesia: Measure mechanical withdrawal thresholds in the contralateral (non-injected) paw to assess secondary hyperalgesia at regular intervals throughout the study.
-
Data Analysis: Compare the paw volume, arthritis scores, and mechanical withdrawal thresholds between the this compound-treated and vehicle-treated groups over time using appropriate statistical methods (e.g., repeated measures ANOVA).
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm.emory.edu [pharm.emory.edu]
- 3. Freund's complete adjuvant induces arthritis in mice lacking a functional interferon-gamma receptor by triggering tumor necrosis factor alpha-driven osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating the Role of PF-04418948 in Zebrafish Models of Glomerular Hyperfiltration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glomerular hyperfiltration, an early manifestation of various kidney diseases, is characterized by an elevated glomerular filtration rate (GFR), which can lead to progressive renal damage. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying glomerular function and disease due to its genetic tractability, rapid development, and the functional and structural conservation of its pronephros with the mammalian kidney.[1][2][3] Prostaglandin (B15479496) E2 (PGE2) plays a crucial role in regulating renal hemodynamics.[4][5] PF-04418948 is a potent and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2), which is expressed in the glomeruli and renal vasculature.[6][7][8][9] This document provides detailed application notes and protocols for utilizing this compound in a zebrafish model of glomerular hyperfiltration to investigate its potential therapeutic effects.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the EP2 receptor, inhibiting the binding of its endogenous ligand, PGE2.[7][8] The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4][5][9] By blocking this signaling pathway, this compound can modulate downstream cellular responses, including vasodilation and changes in vascular permeability, which are relevant to glomerular hyperfiltration.
Data Presentation
The following tables represent hypothetical data that could be generated from the described experimental protocols.
Table 1: Effect of this compound on Glomerular Filtration Rate (GFR) in a Zebrafish Model of Hyperfiltration
| Treatment Group | N | Mean GFR (nL/min) | Standard Deviation | p-value (vs. Hyperfiltration Control) |
| Wild-type Control | 20 | 1.2 | 0.2 | <0.001 |
| Hyperfiltration Model | 20 | 2.5 | 0.4 | - |
| This compound (1 µM) | 20 | 1.8 | 0.3 | <0.01 |
| This compound (5 µM) | 20 | 1.4 | 0.2 | <0.001 |
| Vehicle Control | 20 | 2.4 | 0.5 | >0.05 |
Table 2: Assessment of Podocyte Integrity Following this compound Treatment
| Treatment Group | N | Mean Podocyte Effacement (%) | Standard Deviation | p-value (vs. Hyperfiltration Control) |
| Wild-type Control | 10 | 5 | 1.5 | <0.001 |
| Hyperfiltration Model | 10 | 45 | 8.2 | - |
| This compound (5 µM) | 10 | 20 | 5.1 | <0.01 |
| Vehicle Control | 10 | 43 | 7.9 | >0.05 |
Experimental Protocols
Protocol 1: Induction of Glomerular Hyperfiltration in Zebrafish Larvae
This protocol describes a method to induce glomerular hyperfiltration in zebrafish larvae, for example, through genetic manipulation as previously described in studies where gene knockouts lead to hyperfiltration phenotypes.[1]
Materials:
-
Wild-type and a relevant genetically modified (e.g., elmo1 knockout) zebrafish line exhibiting a hyperfiltration phenotype.[1]
-
Zebrafish breeding tanks
-
E3 embryo medium
-
Microscope
Procedure:
-
Set up breeding tanks with adult zebrafish of the wild-type and hyperfiltration model lines.
-
Collect embryos and raise them in E3 embryo medium at 28.5°C.
-
At 3 days post-fertilization (dpf), screen larvae for the desired phenotype (e.g., edema, larger glomerulus) under a microscope to confirm the hyperfiltration model.[1]
-
Select healthy-appearing larvae from both wild-type and hyperfiltration clutches for the experiment.
Protocol 2: Administration of this compound to Zebrafish Larvae
This protocol details the administration of this compound to zebrafish larvae via bath immersion.[10][11][12]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
E3 embryo medium
-
24-well plates
-
Zebrafish larvae (from Protocol 1)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound in E3 embryo medium at the desired final concentrations (e.g., 1 µM and 5 µM). Ensure the final DMSO concentration is below 0.1% to avoid toxicity.
-
Prepare a vehicle control solution with the same final concentration of DMSO in E3 medium.
-
At 3 dpf, transfer individual larvae into the wells of a 24-well plate containing 1 mL of the respective treatment or control solutions.
-
Incubate the larvae at 28.5°C for the desired treatment duration (e.g., 48 hours).
-
Refresh the treatment and control solutions daily.
Protocol 3: Measurement of Glomerular Filtration Rate (GFR)
This protocol describes a method for assessing GFR in zebrafish larvae by measuring the clearance of fluorescently labeled dextran (B179266).[13]
Materials:
-
Treated zebrafish larvae (from Protocol 2)
-
70 kDa rhodamine-labeled dextran
-
Microinjection apparatus
-
Fluorescence microscope with a camera
-
Image analysis software
Procedure:
-
At 5 dpf, anesthetize the larvae.
-
Microinject a precise volume of 70 kDa rhodamine-labeled dextran into the common cardinal vein.[13]
-
Immediately after injection (t=0), capture a fluorescent image of the heart region to determine the initial fluorescence intensity.
-
Allow the larvae to recover in fresh E3 medium.
-
At a specified time point (e.g., 24 hours post-injection), capture another fluorescent image of the same region.
-
Quantify the fluorescence intensity at both time points using image analysis software.
-
Calculate the GFR based on the rate of fluorescence decay. A faster decay indicates a higher GFR.[13]
Protocol 4: Assessment of Podocyte Integrity
This protocol outlines the assessment of podocyte foot process effacement using transmission electron microscopy (TEM).
Materials:
-
Treated zebrafish larvae (from Protocol 2)
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
At the end of the treatment period, fix the larvae in an appropriate fixative.
-
Process the larvae for TEM by dehydration and embedding in resin.
-
Cut ultrathin sections of the glomerulus using an ultramicrotome.
-
Stain the sections with heavy metals (e.g., uranyl acetate, lead citrate).
-
Examine the sections under a transmission electron microscope.
-
Capture images of the glomerular filtration barrier.
-
Quantify the degree of podocyte foot process effacement by measuring the width of the foot processes.
Visualizations
Caption: PGE2/EP2 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound in a zebrafish hyperfiltration model.
References
- 1. Zebrafish as a model for kidney function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zebrafish Model to Study Podocyte Function Within the Glomerular Filtration Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kidney Research and Clinical Practice [krcp-ksn.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renal Effects of Prostaglandins and Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Drug Administration Techniques in Zebrafish Models of Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Zebrafish Glomerular Experiments - Renal Fellow Network [renalfellow.org]
Troubleshooting & Optimization
Improving PF-04418948 solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of PF-04418948 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2).[1][2][3][4][5][6] Its primary mechanism of action is to block the binding of PGE2 to the EP2 receptor, thereby inhibiting downstream signaling pathways.[2][7] This inhibition has been shown to prevent the PGE2-induced increase in intracellular cyclic AMP (cAMP) levels.[1][2][7]
Q2: What are the recommended solvents for dissolving this compound?
This compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[3][8] It is sparingly soluble in aqueous buffers.[8] For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous experimental medium.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in a suitable organic solvent like DMSO, DMF, or ethanol.[8] It is advisable to purge the solvent with an inert gas before use.[8] Gentle warming and vortexing can aid in complete dissolution. For example, a stock solution can be made by dissolving the compound in DMSO.[1][9]
Q4: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C for long-term stability.[1][9] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Aqueous solutions of this compound are not recommended for storage for more than one day.[8]
Troubleshooting Guide
Issue: My this compound is not dissolving properly in DMSO.
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of compounds.[1][9] Always use newly opened or properly stored anhydrous DMSO.
-
Try ultrasonication: If the compound is not dissolving with simple vortexing, brief ultrasonication can help to break down any clumps and facilitate dissolution.[1]
-
Gentle warming: Gently warming the solution (e.g., in a 37°C water bath) can increase the solubility. However, be cautious and avoid excessive heat which could degrade the compound.
Issue: I am observing precipitation of this compound in my cell culture medium after dilution from the DMSO stock.
-
Final DMSO concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity and precipitation.
-
Two-step dilution: For maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[8] A 1:1 solution of DMF:PBS (pH 7.2) has been reported to dissolve this compound at approximately 0.5 mg/ml.[8]
-
Pre-warm the medium: Adding a cold stock solution to a warmer medium can sometimes cause precipitation. Try pre-warming your cell culture medium to 37°C before adding the compound.
-
Increase the volume of the final solution: Diluting the stock solution into a larger volume of medium can help to keep the compound in solution.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 16 - 82 | ~39 - 200.28 | [3][6][8][9] |
| DMF | 20 | ~48.8 | [3][8] |
| Ethanol | 0.5 - 3 | ~1.22 - 7.33 | [3][8][9] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | ~1.22 | [3][8] |
| Water | Insoluble | Insoluble | [6][9] |
Note: The molecular weight of this compound is 409.4 g/mol .[3][8]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 4.094 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or brief ultrasonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Ensure the final DMSO concentration in the working solution is not toxic to your cells (typically ≤0.1%).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the PGE2-EP2 signaling pathway.
Experimental Workflow for Preparing this compound Working Solution
Caption: Step-by-step workflow for preparing this compound solutions for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | EP2 antagonist | Probechem Biochemicals [probechem.com]
- 6. adooq.com [adooq.com]
- 7. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
PF-04418948 stability and proper storage conditions.
This technical support center provides essential information on the stability and proper storage of PF-04418948, a potent and selective prostaglandin (B15479496) EP2 receptor antagonist. The following guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Quick Reference: Storage and Stability
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reliable experimental outcomes. Below is a summary of recommended conditions.
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[1][2] | Can be stored for at least 3 years[3]. Some suppliers suggest 12 months at -20°C or 6 months at 4°C[4]. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 to 6 months[3][4][5] | Shorter-term storage option. | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day[2] | Prepare fresh for each experiment. |
Solubility of this compound
| Solvent | Solubility | Concentration (mM) |
| DMSO | 16 - 82 mg/mL[1][3] | ~40 - 200 mM[3] |
| DMF | 20 mg/mL[1][2] | ~48.8 mM |
| Ethanol | 0.5 mg/mL[1][2] | ~1.2 mM |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1][2] | ~1.2 mM |
| Water | Insoluble[3][5] | N/A |
Experimental Protocols & Workflows
Preparing a Stock Solution
To ensure the stability and solubility of this compound, follow this recommended workflow for preparing a stock solution.
References
Optimizing PF-04418948 dosage for in vivo efficacy.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-04418948, a potent and selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, potent, and selective antagonist of the prostaglandin EP2 receptor.[1][2][3] It functions by competitively binding to the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand, PGE2.[2] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][2][4] By blocking this interaction, this compound prevents the rise in cAMP and the subsequent physiological responses mediated by the EP2 receptor.[1][2]
Q2: What is the recommended starting dose for in vivo studies?
The optimal dose of this compound will vary depending on the animal model, disease context, and desired level of target engagement. However, based on published studies, a common starting oral dose range is 1-10 mg/kg.[1][5] For instance, in rats, oral administration of 1, 3, and 10 mg/kg of this compound was shown to dose-dependently attenuate the butaprost-induced cutaneous blood flow response.[1][2] In a mouse model of endometriosis, a dose of 10 mg/kg resulted in a significant reversal of mechanical allodynia.[6][7] It is always recommended to perform a pilot dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare this compound for oral administration in animal studies?
This compound is sparingly soluble in aqueous buffers.[8] For oral gavage, a common vehicle used in published studies is a suspension in 0.5% w/v methylcellulose (B11928114) with 0.1% v/v Tween 80 in purified water.[2] To prepare, the crystalline solid can be suspended in this vehicle to the desired concentration. Another suggested formulation for oral administration involves creating a homogeneous suspension in carboxymethyl cellulose (B213188) sodium (CMC-Na) at a concentration of ≥5mg/ml.[5]
Q4: What are the known off-target effects or potential liabilities of this compound?
While this compound is highly selective for the EP2 receptor over other prostanoid receptors,[2][3] some off-target effects have been reported, particularly in clinical settings. In a Phase 1 clinical trial, this compound caused a dose-dependent increase in plasma bilirubin (B190676) levels.[4] This was attributed to the inhibition of the liver and kidney transporters OATP1B1, OATP1B3, and MATE1.[4] Researchers should be aware of this potential liability, especially when translating preclinical findings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous solutions. | This compound is a crystalline solid with low aqueous solubility.[8] | For in vitro assays, dissolve this compound in an organic solvent such as DMSO (up to 82 mg/mL), DMF (up to 20 mg/mL), or ethanol (B145695) (up to 0.5 mg/mL) to create a stock solution.[5][8] For in vivo oral dosing, prepare a suspension in a suitable vehicle like 0.5% methylcellulose with 0.1% Tween 80.[2] When preparing aqueous solutions from a DMF stock, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer.[8] Aqueous solutions are not recommended for storage for more than one day.[8] |
| Lack of in vivo efficacy at the initial dose. | Suboptimal dosage, poor bioavailability in the specific animal model, or rapid metabolism. | 1. Dose Escalation: If no efficacy is observed, consider a dose escalation study. Doses up to 10 mg/kg have been used effectively in rats and mice.[1][6][7] 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the plasma exposure and half-life of this compound in your model. In rats, this compound has high oral bioavailability (78%) and a terminal half-life of 8.8 hours.[2][6] 3. Dosing Schedule: Administer the compound to coincide with its maximum plasma concentration (Tmax), which is approximately 1.5 hours in rats after oral administration.[2] |
| Unexpected or contradictory results. | Potential for EP2 receptor-independent effects at high concentrations, or complex biology of the EP2 signaling pathway in the specific model. | 1. Confirm Target Engagement: Whenever possible, include experiments to confirm that this compound is engaging the EP2 receptor at the doses used. This could involve measuring downstream markers of EP2 signaling, such as cAMP levels, in relevant tissues. 2. Review Literature: The role of the EP2 receptor can be context-dependent. Review literature specific to your disease model to understand the expected outcomes of EP2 antagonism. For example, in some inflammatory models, EP2 antagonism is protective, while in others, EP2 signaling can have beneficial effects.[6][7] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Species/Cell Line | Parameter | Value (nM) |
| EP2 Receptor Binding | Human | IC50 | 16[1][9] |
| PGE2-induced cAMP increase | Cells expressing human EP2 receptors | K_B_ | 1.8[2][4] |
| Butaprost-induced inhibition of contractions | Human myometrium | Apparent K_B_ | 5.4[2][4] |
| PGE2-induced relaxation | Dog bronchiole | K_B_ | 2.5[2][4] |
| PGE2-induced relaxation | Mouse trachea | Apparent K_B_ | 1.3[2][3] |
| Reversal of PGE2-induced relaxation | Mouse trachea | IC50 | 2.7[2][4] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Rats
| Parameter | Value |
| Effective Oral Dose Range | 1 - 10 mg/kg[1] |
| Effect at 10 mg/kg (p.o.) on Butaprost-induced Cutaneous Blood Flow | 41% reduction in peak response, 61% reduction in AUC[2][5] |
| Oral Bioavailability | 78%[2][6] |
| Terminal Half-life | 8.8 hours[2][6] |
| Tmax (Time to maximum plasma concentration) | ~1.5 hours[2] |
| Clearance | 0.3 mL·min⁻¹·kg⁻¹[2] |
| Volume of Distribution | 0.1 L·kg⁻¹[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
-
Materials:
-
This compound crystalline solid
-
Methylcellulose (0.5% w/v)
-
Tween 80 (0.1% v/v)
-
Purified water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Appropriate sized gavage needles
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Prepare the vehicle by dissolving methylcellulose and Tween 80 in purified water. Gentle heating and stirring may be required to fully dissolve the methylcellulose. Allow the solution to cool to room temperature.
-
Weigh the calculated amount of this compound.
-
If necessary, gently grind the crystalline solid to a fine powder using a mortar and pestle to aid in suspension.
-
Gradually add the vehicle to the this compound powder while continuously mixing or homogenizing to create a uniform suspension.
-
Stir the suspension continuously on a stir plate until administration to prevent settling.
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Administer the suspension to the animals via oral gavage at the appropriate volume (typically 1 mL/kg for rats).[2]
-
Visualizations
Caption: PGE2/EP2 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. adooq.com [adooq.com]
Potential off-target effects of PF-04418948
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-04418948 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 2 (EP2).[1][2][3] It functions by competitively inhibiting the binding of prostaglandin E2 (PGE2) to the EP2 receptor, thereby blocking downstream signaling pathways.[1]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect observed with this compound is the inhibition of organic anion transporting polypeptides (OATP) 1B1 and OATP1B3, as well as the multidrug and toxin extrusion protein 1 (MATE1).[4] This inhibition can lead to a dose-dependent increase in plasma bilirubin (B190676) levels.[4]
Q3: How selective is this compound for the EP2 receptor?
A3: this compound displays high selectivity for the human EP2 receptor. It has been shown to have over 2000-fold selectivity for EP2 over other prostanoid receptors, including EP1, EP3, EP4, DP1, and CRTH2.[5] In broader panel screenings, it exhibited weak activity (<30% binding at 10 µM) against a diverse range of other G-protein coupled receptors (GPCRs) and ion channels.[1][5]
Troubleshooting Guides
Problem: Unexpected increase in bilirubin levels in in vivo experiments.
Cause: This is a known off-target effect of this compound, attributed to the inhibition of the hepatic uptake transporters OATP1B1 and OATP1B3, and the renal transporter MATE1, which are all involved in bilirubin clearance.[4]
Solution:
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Dose Reduction: If experimentally feasible, consider reducing the dose of this compound to a level that maintains on-target EP2 antagonism while minimizing the off-target effect on bilirubin transporters.
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Monitor Bilirubin Levels: Routinely monitor total and unconjugated bilirubin levels in plasma or serum samples throughout the experiment.
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Alternative Compounds: If the hyperbilirubinemia confounds experimental outcomes, consider using an alternative EP2 antagonist with a different off-target profile, if available.
Problem: Inconsistent or weaker than expected antagonist activity in cellular assays.
Cause: Several factors can contribute to this issue, including assay conditions and cell line-specific characteristics.
Solution:
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Assay Optimization: Ensure optimal assay conditions. For cAMP accumulation assays, pre-incubation with this compound before agonist stimulation is crucial. A 30-minute pre-incubation at 37°C is a good starting point.[1]
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Cell Line Verification: Confirm that the cell line used expresses a functional EP2 receptor. Species differences in receptor affinity have been observed, so using a human cell line or a cell line stably expressing the human EP2 receptor is recommended for translatability.[6]
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Solubility: this compound is soluble in DMSO.[5][7] Ensure that the final concentration of DMSO in the assay medium is low and consistent across all conditions to avoid solvent-related artifacts.
Quantitative Data
Table 1: On-Target Potency of this compound
| Parameter | Species/System | Agonist | Value | Reference |
| IC₅₀ | Human EP2 (recombinant) | PGE₂ | 16 nM | [2][7] |
| Kᵢ | Human EP2 (recombinant) | PGE₂ | 1.8 nM | [1] |
| Apparent Kʙ | Human Myometrium | Butaprost | 5.4 nM | [1] |
| Kʙ | Dog Bronchiole | PGE₂ | 2.5 nM | [1] |
| Apparent Kʙ | Mouse Trachea | PGE₂ | 1.3 nM | [1] |
Table 2: Off-Target Activity of this compound (Prostanoid Receptors)
| Receptor | Species | Assay Type | Activity | Reference |
| EP1 | Guinea Pig | Functional | No significant antagonism | [6] |
| EP3 | Guinea Pig | Functional | No significant antagonism | [6] |
| EP4 | Human, Rat | Functional | No significant antagonism | [6] |
| DP1 | Human | Functional | >2000-fold less potent than at EP2 | [5] |
| CRTH2 | Human | Functional | >2000-fold less potent than at EP2 | [5] |
| TP, IP, FP | Murine | Functional | No significant antagonism | [6] |
Experimental Protocols
Protocol 1: In Vitro OATP1B1/OATP1B3 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory potential of this compound on OATP1B1 and OATP1B3 transporters using a fluorescent substrate.
Materials:
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HEK293 cells stably expressing human OATP1B1 or OATP1B3 (and a mock-transfected control cell line)
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Fluorescent OATP substrate (e.g., 8-fluorescein-cAMP)
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This compound
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Positive control inhibitor (e.g., rifampicin)
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Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)
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96-well black, clear-bottom assay plates
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Fluorescence plate reader
Procedure:
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Cell Seeding: Seed the HEK293-OATP1B1, HEK293-OATP1B3, and mock-transfected cells into 96-well plates at an appropriate density and allow them to adhere overnight.
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Compound Preparation: Prepare a dilution series of this compound and the positive control in assay buffer.
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Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or the positive control for a specified time (e.g., 10-30 minutes) at 37°C.
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Substrate Addition: Add the fluorescent OATP substrate to the wells. The final concentration should be at or below the Kₘ value for the respective transporter.
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Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination and Washing: Terminate the uptake by aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.
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Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.
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Data Analysis: Subtract the fluorescence signal from the mock-transfected cells (background) from the signals of the OATP-expressing cells. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target mechanism leading to hyperbilirubinemia.
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of PF-04418948
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective prostaglandin (B15479496) EP2 receptor antagonist, PF-04418948. The primary focus is to address the challenge of its limited penetration across the blood-brain barrier (BBB).
Troubleshooting Guides
Issue 1: Low or Undetectable Brain Concentrations of this compound in In Vivo Studies
Question: We administered this compound systemically to our animal models but are unable to detect significant concentrations in the brain tissue or cerebrospinal fluid (CSF). How can we address this?
Answer: This is a known challenge with this compound due to its physicochemical properties and its likely interaction with efflux transporters at the blood-brain barrier. Here are several strategies to troubleshoot and potentially overcome this issue:
1. Co-administration with a P-glycoprotein (P-gp) Inhibitor:
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Rationale: this compound is predicted to be a substrate of the P-glycoprotein (P-gp) efflux pump, a key contributor to the BBB's impermeability to many small molecules. Co-administration with a P-gp inhibitor can increase the brain penetration of substrate drugs.
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Experimental Approach:
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Select a well-characterized P-gp inhibitor (e.g., verapamil, cyclosporine A, or more specific inhibitors like elacridar).
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Administer the P-gp inhibitor prior to or concurrently with this compound.
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Measure the brain-to-plasma concentration ratio of this compound with and without the inhibitor to quantify the improvement in BBB penetration.
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2. Formulation with Nanoparticles:
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Rationale: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB through various mechanisms, including receptor-mediated transcytosis and by protecting it from efflux pumps.
-
Potential Nanoparticle Systems:
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Polymeric Nanoparticles (e.g., PLGA): Biodegradable and can be surface-functionalized with ligands (e.g., transferrin) to target receptors on brain endothelial cells.
-
Solid Lipid Nanoparticles (SLNs): Offer good biocompatibility and can incorporate hydrophobic drugs like this compound.
-
Liposomes: Can be engineered to be long-circulating and can also be targeted with specific ligands.
-
3. Prodrug Strategy:
-
Rationale: The carboxylic acid group on this compound contributes to its low BBB penetration. Masking this polar group by creating a more lipophilic prodrug can enhance its ability to cross the BBB. Once in the brain, the prodrug is cleaved by brain-specific enzymes to release the active this compound.
-
Approach:
-
Synthesize an amide or ester prodrug of this compound.
-
Evaluate the prodrug's stability in plasma and its conversion to the parent drug in brain homogenates.
-
Conduct in vivo studies to compare the brain concentrations of this compound following administration of the prodrug versus the parent compound.
-
Issue 2: Inconsistent Results in In Vitro BBB Models
Question: We are using an in vitro BBB model to test the permeability of this compound, but our results are variable. How can we improve the reliability of our in vitro experiments?
Answer: In vitro BBB models are sensitive systems, and consistency is key. Here are some troubleshooting tips:
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Cell Line and Culture Conditions:
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Ensure the consistent use of a well-characterized brain endothelial cell line (e.g., bEnd.3 or primary porcine brain endothelial cells).
-
Maintain strict control over cell passage number, seeding density, and culture medium composition.
-
-
Barrier Integrity:
-
Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer before and during the experiment.
-
Assess paracellular permeability using a fluorescent marker (e.g., Lucifer yellow or fluorescein (B123965) isothiocyanate-dextran) to confirm barrier integrity.
-
-
Efflux Pump Expression:
-
Verify the expression and activity of P-glycoprotein in your cell model, as this is a critical factor for this compound. This can be done using Western blotting for protein expression and functional assays with known P-gp substrates (e.g., rhodamine 123).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2).[1] The EP2 receptor, when activated by its ligand prostaglandin E2 (PGE2), couples to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound inhibits the downstream signaling cascade.
Q2: What are the known physicochemical properties of this compound?
A2: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 409.41 g/mol | [2] |
| Molecular Formula | C₂₃H₂₀FNO₅ | [2] |
| logP (calculated) | 3.8 | |
| pKa (acidic) | 3.8 | |
| Polar Surface Area | 74.1 Ų | |
| Solubility | Soluble to 100 mM in DMSO; Insoluble in water | [2][3] |
Q3: What is the evidence for this compound being a P-glycoprotein substrate?
Q4: Are there any brain-penetrant EP2 receptor antagonists available?
A4: Yes, other research groups have developed brain-penetrant EP2 receptor antagonists. For example, TG6-10-1 has been reported to have a brain-to-plasma ratio of 1.7.[5] Additionally, Amgen has developed a brain-permeable EP2 antagonist, C52, with a reported brain-to-plasma ratio of 0.7-0.9.[6]
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the permeability of this compound across an in vitro BBB model using a Transwell system.
Materials:
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bEnd.3 cells (or other suitable brain endothelial cell line)
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Transwell inserts (e.g., 0.4 µm pore size)
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Cell culture medium (e.g., DMEM with 10% FBS)
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This compound
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Lucifer yellow (for barrier integrity)
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TEER meter
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LC-MS/MS for quantification of this compound
Methodology:
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Cell Seeding: Seed bEnd.3 cells onto the apical side of the Transwell inserts at a high density and culture until a confluent monolayer is formed.
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Barrier Formation: Monitor the formation of the cell monolayer by measuring the TEER daily. The TEER should plateau at a high value, indicating the formation of tight junctions.
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Permeability Assay:
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Wash the cell monolayer with a serum-free medium.
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Add this compound (at a known concentration) to the apical chamber.
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At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
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To assess barrier integrity during the experiment, Lucifer yellow can be added to the apical chamber, and its transport to the basolateral chamber can be measured.
-
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.
Protocol 2: In Vivo Brain Microdialysis
This protocol outlines the use of in vivo microdialysis to measure the unbound concentration of this compound in the brain extracellular fluid of freely moving animals.
Materials:
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Microdialysis probes
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Stereotaxic apparatus
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Surgical tools
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Artificial cerebrospinal fluid (aCSF)
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Microinfusion pump
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Fraction collector
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LC-MS/MS for quantification
Methodology:
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Surgical Implantation:
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Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula into the brain region of interest.
-
Secure the cannula with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
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Allow for an equilibration period to establish a stable baseline.
-
Administer this compound systemically (e.g., via intravenous or intraperitoneal injection).
-
Collect dialysate samples at regular intervals using a fraction collector.
-
-
Sample Analysis: Quantify the concentration of this compound in the dialysate samples using LC-MS/MS.
-
Data Analysis: Plot the unbound brain concentration of this compound over time to determine its pharmacokinetic profile in the brain.
Visualizations
Caption: EP2 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Strategies to Overcome Poor BBB Penetration of this compound.
Caption: Experimental Workflow for Assessing BBB Penetration of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: PF-04418948 in cAMP Functional Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-04418948 in cyclic AMP (cAMP) functional assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cAMP functional assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal or basal cAMP levels | 1. High basal adenylyl cyclase activity in the cell line. 2. Suboptimal concentration or efficacy of the phosphodiesterase (PDE) inhibitor (e.g., IBMX). 3. Overly confluent or unhealthy cells.[1] | 1. Characterize the basal cAMP level of your cell line. If it's too high, consider using a different cell line. 2. Ensure a pan-PDE inhibitor like IBMX is used at an optimized concentration to prevent cAMP degradation.[2][3] 3. Use cells at an optimal, consistent density and ensure they are in a healthy growth phase.[4] |
| Low signal-to-noise ratio or small assay window | 1. Suboptimal cell number per well. 2. Agonist (e.g., PGE₂) concentration is too high or too low. 3. Insufficient incubation time with the agonist. 4. Low expression of the EP2 receptor in the chosen cell line. | 1. Titrate the cell number per well to find the optimal density that yields a robust signal without increasing background.[4][5] 2. For an antagonist assay, use the agonist at a concentration that gives 50-80% of its maximal response (EC₅₀ to EC₈₀).[5][6] 3. Perform a time-course experiment to determine the optimal incubation time for maximal cAMP accumulation after agonist stimulation.[2] 4. Confirm EP2 receptor expression in your cell line via methods like qRT-PCR or a radioligand binding assay. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell passage number or health.[4][7] 2. This compound solubility issues. 3. Pipetting errors or inconsistent reagent mixing.[4] 4. Fluctuation in incubation times or temperatures. | 1. Use cells within a consistent, low passage number range. Regularly check for cell viability and morphology.[4][7] 2. Ensure this compound is fully dissolved. Prepare fresh stock solutions in 100% DMSO and sonicate if necessary. Note that hygroscopic DMSO can affect solubility.[8] 3. Use calibrated pipettes and ensure thorough but gentle mixing of all reagents and cell suspensions.[4] 4. Strictly adhere to optimized incubation times and maintain consistent temperatures for all assay plates. |
| This compound shows no antagonist activity | 1. Incorrect concentration of the agonist (PGE₂). 2. This compound degradation. 3. The observed response is not mediated by the EP2 receptor. | 1. If the agonist concentration is too high, it may overcome the competitive antagonism. Use an agonist concentration around its EC₅₀.[6] 2. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Confirm the response is EP2-mediated using a known selective EP2 agonist (e.g., Butaprost) and verify the lack of effect in a parental cell line not expressing the EP2 receptor.[9] |
| Unexpected agonist activity from this compound | 1. Off-target effects at high concentrations. 2. Contamination of the compound stock. | 1. Test this compound alone in the assay (without an agonist) to check for any intrinsic activity. Ensure the concentrations used are within the selective range for the EP2 receptor. 2. Use a fresh, high-purity stock of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a cAMP assay?
A1: this compound is a potent and selective competitive antagonist of the prostaglandin (B15479496) E₂ (PGE₂) receptor subtype 2 (EP2).[6][8] The EP2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαs protein.[10] When an agonist like PGE₂ binds to the EP2 receptor, it activates adenylyl cyclase, leading to an increase in intracellular cAMP.[10][11][12] this compound blocks this action by competing with the agonist for binding to the receptor, thereby inhibiting the agonist-induced increase in cAMP.[8][9]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO (up to 100 mM). It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C for up to one month or -80°C for up to one year. For experiments, serially dilute the stock solution in 100% DMSO before further dilution into the final assay buffer. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: What concentration of agonist (PGE₂) should I use in my antagonist assay?
A3: For determining the potency (IC₅₀) of an antagonist, it is crucial to use a concentration of the agonist that provides a response in the linear range of the assay, typically between its EC₅₀ and EC₈₀ value.[5][6] This allows for a competitive interaction to be observed effectively. You should first perform an agonist dose-response curve for PGE₂ in your specific cell system to determine its EC₅₀.
Q4: Is a phosphodiesterase (PDE) inhibitor necessary for this assay?
A4: Yes, it is highly recommended. Intracellular cAMP levels are regulated by both its synthesis by adenylyl cyclase and its degradation by PDEs. To obtain a robust and measurable cAMP signal, a PDE inhibitor (e.g., a broad-spectrum inhibitor like IBMX) should be included in the assay buffer to prevent the breakdown of cAMP.[2][3]
Q5: What are the expected potency values for this compound?
A5: The potency of this compound can vary depending on the cell type and assay conditions. Reported values include:
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various in vitro systems.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 16 nM | Human EP2 Receptors | [8][13] |
| Functional K_B | 1.8 nM | CHO cells expressing human EP2 receptors | [8][9] |
| Apparent K_B | 5.4 nM | Human myometrium (vs. Butaprost) | [9] |
| K_B | 2.5 nM | Dog bronchiole (vs. PGE₂) | [9] |
| Apparent K_B | 1.3 nM | Mouse trachea (vs. PGE₂) | [9] |
| IC₅₀ (reversal) | 2.7 nM | Mouse trachea (reversal of PGE₂-induced relaxation) | [9] |
Experimental Protocols
Detailed Methodology: Antagonist cAMP Assay in Recombinant CHO Cells
This protocol is adapted from published studies using this compound and is intended for determining its antagonist potency in Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor.[9]
1. Materials and Reagents:
-
CHO cells expressing the human EP2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, L-glutamine, NEAA, selection antibiotics)
-
This compound
-
PGE₂ (or other suitable EP2 agonist)
-
DMSO (100%, fresh, high purity)
-
Assay Buffer (e.g., PBS or HBSS)
-
Phosphodiesterase Inhibitor (e.g., 0.5 M IBMX stock)
-
cAMP detection kit (e.g., HTRF, ELISA, or other suitable format)
-
384-well white opaque assay plates
2. Cell Preparation:
-
Culture CHO-hEP2 cells to approximately 80-90% confluency.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation buffer or gentle trypsinization.
-
Centrifuge the cells (e.g., 340 x g for 3 minutes) and resuspend the pellet in serum-free assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).[2][3]
-
Determine cell concentration and viability. Dilute the cell suspension to the optimized density (e.g., 1 x 10⁶ cells/mL, to be optimized for your system).
3. Compound Preparation:
-
Prepare a 4 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in 100% DMSO to create a concentration range (e.g., 10-point, half-log dilutions).
-
Prepare a stock solution of PGE₂ in DMSO. Further dilute it in assay buffer to a working concentration that is 4x the desired final EC₈₀ concentration.
4. Assay Procedure (384-well plate):
-
Antagonist Addition: Add 5 µL of the serially diluted this compound solutions (or vehicle control) to the appropriate wells of the assay plate.
-
Cell Addition: Add 5 µL of the prepared cell suspension to all wells.
-
Incubation: Centrifuge the plate briefly (e.g., 400 x g for 1 minute) and incubate for 30 minutes at 37°C. This pre-incubation step allows the antagonist to bind to the receptor.
-
Agonist Addition: Add 5 µL of the 4x PGE₂ working solution (or vehicle for basal control wells) to the wells.
-
Incubation: Centrifuge the plate again (e.g., 400 x g for 1 minute) and incubate for the optimized duration (e.g., 60-90 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions (this may involve adding a lysis buffer or freezing the plate at -80°C).
5. cAMP Detection:
-
Following lysis, add the cAMP detection reagents as per the kit protocol.
-
Incubate for the recommended time (typically 60 minutes to overnight, protected from light).
-
Read the plate on a compatible plate reader.
6. Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. biocompare.com [biocompare.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 induces vascular endothelial growth factor secretion in prostate cancer cells through EP2 receptor-mediated cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: PF-04418948 Formulation for Oral Gavage in Rodents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of PF-04418948 for oral gavage in rodents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for oral gavage of this compound in rodents?
A1: Based on available data, this compound can be formulated as a suspension for oral gavage. A commonly used vehicle is an aqueous solution of 0.5% w/v methylcellulose (B11928114) with 0.1% v/v Tween 80.[1][2] Another option is a homogeneous suspension in carboxymethyl cellulose (B213188) sodium (CMC-Na) solution.[3]
Q2: What is the solubility of this compound in common solvents?
A2: this compound is sparingly soluble in aqueous buffers.[4] Its solubility in various organic solvents is summarized in the table below. To enhance solubility in aqueous solutions, it is recommended to first dissolve the compound in DMF or DMSO.[3][4]
Q3: My this compound is not dissolving. What should I do?
A3: First, ensure you are using a suitable solvent, as this compound has poor aqueous solubility.[4][5] For aqueous preparations, a two-step process is recommended: first dissolve the compound in an organic solvent like DMSO or DMF, and then dilute it with the chosen aqueous buffer.[4] If precipitation occurs upon addition to the aqueous vehicle, try increasing the proportion of the organic solvent or adding a surfactant like Tween 80.
Q4: How stable is this compound in solution?
A4: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For stock solutions in organic solvents such as DMSO, it is advised to aliquot and store at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[3] The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[4]
Q5: Can I use a different vehicle than the ones recommended?
A5: While other vehicles might be suitable, the recommended formulations have been used in published in vivo studies.[1][2] If you choose to use an alternative vehicle, it is crucial to assess the solubility and stability of this compound in that specific formulation to ensure accurate dosing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation During Formulation | Poor aqueous solubility of this compound. | 1. Ensure the initial stock solution in organic solvent (DMSO/DMF) is fully dissolved before adding to the aqueous vehicle. 2. Increase the concentration of the co-solvent (e.g., PEG300) or surfactant (e.g., Tween 80) in the final formulation. 3. Prepare a more dilute final solution if the desired concentration is high. |
| Inconsistent Dosing | Inhomogeneous suspension. | 1. Ensure thorough mixing and vortexing of the suspension before each animal is dosed. 2. If the compound settles quickly, consider increasing the viscosity of the vehicle by adjusting the concentration of methylcellulose or CMC-Na. |
| Adverse Animal Reactions (e.g., distress, weight loss) | Vehicle intolerance or gavage procedure stress. | 1. Ensure the vehicle components (e.g., DMSO concentration) are within safe limits for the specific rodent species and strain. 2. Refine the oral gavage technique to minimize stress and potential for injury.[6] Consider brief isoflurane (B1672236) anesthesia, which may reduce stress and improve dose retention.[6] |
| Clogged Gavage Needle | Particle size of the suspension is too large. | 1. Ensure the compound is finely ground before suspension. 2. If using a crystalline solid, ensure it is fully dissolved in the initial organic solvent before creating the suspension. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ~16 mg/mL, 80-82 mg/mL, 100 mM | [3][4][5][7] |
| DMF | ~20 mg/mL | [4][7] |
| Ethanol | ~0.5 mg/mL, 3 mg/mL | [3][4][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4][7] |
| Water | Insoluble | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in Methylcellulose/Tween 80
This protocol is adapted from methodologies used in published in vivo studies.[1][2]
Materials:
-
This compound crystalline solid
-
0.5% (w/v) Methylcellulose in purified water
-
Tween 80
-
Purified water
-
Appropriate vials and stirring equipment
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% w/v methylcellulose solution, gradually add 0.5 g of methylcellulose to 100 mL of purified water while stirring continuously until fully dissolved.
-
Add 0.1 mL of Tween 80 to the methylcellulose solution to create a 0.1% v/v concentration. Mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the solid this compound to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogeneous suspension at the desired final concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg dosing volume, the final concentration would be 1 mg/mL).
-
-
Dosing:
-
Ensure the suspension is well-mixed immediately before each oral gavage administration to ensure uniform dosing.
-
Protocol 2: Preparation of this compound Solution with Co-solvents
This protocol provides a method for preparing a solution, which may be suitable for lower dose concentrations.
Materials:
-
This compound crystalline solid
-
DMSO (fresh, low moisture)
-
PEG300
-
Tween 80
-
Deionized water (ddH2O)
Procedure:
-
Prepare the Stock Solution:
-
Dissolve this compound in fresh DMSO to create a concentrated stock solution (e.g., 82 mg/mL).[3] Ensure the solid is completely dissolved.
-
-
Prepare the Final Formulation (example for 1 mL):
-
In a clean vial, add 400 µL of PEG300.
-
Add 50 µL of the concentrated DMSO stock solution to the PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL. Mix thoroughly.
-
-
Dosing:
-
This formulation should be used immediately after preparation for optimal results.[3]
-
Visualizations
Caption: Workflow for preparing this compound for oral gavage.
Caption: Decision tree for troubleshooting common formulation problems.
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Minimizing PF-04418948 degradation in experimental buffers
Welcome to the technical support center for PF-04418948. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound in experimental settings, with a focus on minimizing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor 2 (EP2). The EP2 receptor is a G protein-coupled receptor that, upon binding its ligand prostaglandin E2 (PGE2), primarily signals through the Gs alpha subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1][2][3][4] By blocking this interaction, this compound can inhibit the downstream signaling pathways activated by PGE2 through the EP2 receptor. This makes it a valuable tool for studying the physiological and pathological roles of the EP2 receptor signaling pathway.
Q2: What are the primary causes of this compound degradation in experimental buffers?
A2: While specific degradation pathways in experimental buffers have not been extensively published, the limited stability of this compound in aqueous solutions suggests that hydrolysis may be a potential cause of degradation. As a general precaution, exposure to extreme pH values, high temperatures, and prolonged exposure to light should be minimized to prevent potential degradation. The manufacturer recommends that aqueous solutions of this compound should not be stored for more than one day, indicating its susceptibility to degradation in aqueous environments.
Troubleshooting Guides
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation in your this compound solution is likely due to its low aqueous solubility.[5][6][7] Here are some troubleshooting steps:
-
Ensure Proper Dissolution: this compound should first be dissolved in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution before diluting with your aqueous experimental buffer.
-
Check Final Concentration: The final concentration of the organic solvent in your aqueous buffer should be kept as low as possible to avoid solvent effects on your experiment, but high enough to maintain the solubility of this compound.
-
Sonication: Gentle sonication of the solution may help to redissolve small amounts of precipitate.
-
Warm the Solution: Gently warming the solution to 37°C may temporarily increase solubility. However, be cautious as prolonged exposure to higher temperatures may accelerate degradation.
-
Prepare Fresh Solutions: Due to its limited stability in aqueous buffers, it is highly recommended to prepare fresh working solutions of this compound for each experiment.
Q2: I am observing lower than expected activity of this compound in my cell-based assay. Could this be due to degradation?
A2: Yes, a decrease in the expected activity of this compound can be a strong indicator of its degradation. Consider the following:
-
Age of the Aqueous Solution: As recommended, aqueous solutions of this compound should be used within a day of preparation. If you are using an older solution, its potency may have diminished.
-
Storage of Stock Solution: Ensure that your stock solution in an organic solvent is stored properly at -20°C or -80°C to maintain its stability.[6]
-
Buffer Composition: Although specific incompatibilities are not documented, certain buffer components could potentially accelerate degradation. If you suspect this, you may need to perform a stability study in your specific buffer system.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can contribute to degradation. It is best practice to aliquot your stock solution into smaller, single-use vials.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~16-100 mg/mL | [5][6][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| Ethanol | ~0.5 mg/mL | [5] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| Water | Insoluble | [6][7] |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C. The solid compound is stable for at least four years when stored at -20°C.[5] Stock solutions in DMSO are stable for at least one month at -20°C and one year at -80°C.[6]
Protocol 2: General Guidelines for Diluting this compound in Aqueous Experimental Buffers
-
Thawing: Quickly thaw a single-use aliquot of the this compound stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer and mix immediately and thoroughly to prevent precipitation.
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is consistent across all conditions and is at a level that does not affect the biological system being studied.
-
Immediate Use: Use the freshly prepared aqueous solution of this compound immediately, and do not store it for more than one day.
Mandatory Visualizations
Caption: EP2 Receptor Signaling Pathway and the inhibitory action of this compound.
References
- 1. Peripherally restricted, highly potent, selective, aqueous-soluble EP2 antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating PF-04418948 as a Selective EP2 Receptor Antagonist: A Comparative Guide
This guide provides a comprehensive comparison of PF-04418948 with other EP2 receptor antagonists, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and professionals in drug development to objectively evaluate the performance of this compound as a selective tool for studying EP2 receptor function.
The Prostaglandin (B15479496) E2 Receptor Subtype 2 (EP2)
The EP2 receptor is one of four G protein-coupled receptors for prostaglandin E2 (PGE2), a key lipid mediator involved in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[1][2] The development of potent and selective antagonists for the EP2 receptor is crucial for elucidating its specific roles in these conditions.[3][4] this compound has emerged as a first-in-class, orally active, and highly selective antagonist for the EP2 receptor.[5][6]
EP2 Receptor Signaling Pathway
The EP2 receptor is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex.[1][7] Upon agonist binding, such as by its endogenous ligand PGE2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][8] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which in turn modulate the activity of various downstream signaling proteins and transcription factors, including the cAMP response element-binding protein (CREB).[1][9][10] This signaling cascade ultimately regulates a wide range of cellular processes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2 Antagonists (2011-2021): A Decade's Journey from Discovery to Therapeutics. | Semantic Scholar [semanticscholar.org]
- 5. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PF-04418948 and Other EP2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-04418948 with other selective antagonists of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor, a G-protein coupled receptor, is a key player in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[1][2][3] The development of potent and selective EP2 antagonists is a significant area of research for potential therapeutic interventions.
Performance Comparison of EP2 Receptor Antagonists
This compound, developed by Pfizer, is a potent and selective EP2 receptor antagonist that has undergone Phase 1 human clinical trials.[2][4] It has been extensively characterized in both in vitro and in vivo studies.[5][6] This section compares the quantitative performance of this compound with other notable EP2 antagonists.
| Compound | Target | Assay Type | Potency (nM) | Selectivity | Organism/Cell Line | Reference |
| This compound | Human EP2 | Functional (cAMP) | KB = 1.8 | >2000-fold over EP1, EP3, EP4, DP1, CRTH2 | CHO cells | [5][6] |
| Human EP2 | Functional (Myometrium Contraction) | Apparent KB = 5.4 | - | Human Myometrium | [4][5][6] | |
| Dog EP2 | Functional (Bronchiole Relaxation) | KB = 2.5 | - | Dog Bronchiole | [4][5][6] | |
| Mouse EP2 | Functional (Trachea Relaxation) | Apparent KB = 1.3 | - | Mouse Trachea | [4][5][6] | |
| Human EP2 | Functional (cAMP) | IC50 = 16 | >1000-fold over other prostanoid receptors | - | [7][8] | |
| TG6-10-1 | Human EP2 | - | - | - | - | [2][9] |
| TG11-77 | Human EP2 | - | - | - | - | [2] |
| TG8-260 | Human EP2 | Functional (cAMP TR-FRET) | Schild KB = 13.2 | >500-fold over DP1, EP4, IP | BV2-hEP2 cells | [10] |
| PF-04852946 | Human EP2 | Functional | Ki = 0.63 | ~10-fold more potent than this compound | - | [3] |
| AH 6809 | Human EP1/EP2 | - | - | Dual antagonist with equal potency for EP1 and EP2 | - | [2][9] |
| Compound 52 (Amgen) | Human EP2 | - | - | - | - | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the EP2 receptor signaling pathway and the general workflow for their validation.
The binding of PGE2 to the EP2 receptor activates the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[1][11] This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[1] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which then modulate downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB), ultimately leading to various cellular responses.[1][12][13] EP2 receptor antagonists, such as this compound, competitively block the binding of PGE2 to the receptor, thereby inhibiting this signaling cascade.
The validation of a potential EP2 antagonist typically begins with in vitro assays to determine its binding affinity (Ki) and functional potency (IC50).[14] This is followed by selectivity profiling against other related receptors. Compounds that demonstrate high potency and selectivity are then advanced to in vivo models to assess their efficacy in a physiological context.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of EP2 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the EP2 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP2 receptor.
-
Radiolabeled ligand (e.g., [³H]-PGE2).
-
Test compound.
-
Unlabeled PGE2 for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.[14]
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [³H]-PGE2, and either the test compound, binding buffer (for total binding), or a high concentration of unlabeled PGE2 (for non-specific binding).
-
Incubate the plate at room temperature (e.g., for 2 hours) to allow the binding to reach equilibrium.
-
Harvest the well contents onto filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
After drying the filters, place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[14]
cAMP Functional Assay
Objective: To determine the functional potency (IC₅₀) of a test compound in its ability to inhibit PGE2-induced cAMP production.
Materials:
-
Whole cells overexpressing the human EP2 receptor.
-
PGE2 (agonist).
-
Test compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
A plate reader compatible with the chosen cAMP assay kit.[14]
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various dilutions of the test compound or a vehicle control for a specified period (e.g., 30 minutes). A phosphodiesterase inhibitor should be included in this step.
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC₈₀) for a set time (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit, following the manufacturer's instructions.
-
Plot the concentration of cAMP as a function of the test compound's concentration.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal PGE2-induced cAMP production.[14]
In Vivo Functional Assay: Cutaneous Blood Flow in Rats
Objective: To assess the ability of an orally administered EP2 antagonist to block EP2 receptor function in vivo.
Procedure:
-
This compound was administered orally to rats at varying doses (e.g., 1, 3, and 10 mg/kg).[5][7]
-
After a specific time post-dosing (approximately 1 hour and 25 minutes, coinciding with peak plasma exposure), the rats were anesthetized.
-
The selective EP2 agonist, butaprost, was administered to induce a cutaneous blood flow response.
-
Cutaneous blood flow was measured to assess the extent to which this compound could attenuate the butaprost-induced response.[5]
Conclusion
This compound stands out as a well-characterized, potent, and selective EP2 receptor antagonist with demonstrated in vivo activity.[4][5][6] The development of this compound and other antagonists like the TG series of compounds has provided valuable tools for elucidating the role of the EP2 receptor in various diseases.[2][3][10] The comparative data and detailed protocols presented in this guide are intended to assist researchers in the selection and evaluation of appropriate pharmacological tools for their studies in the field of prostanoid signaling. The continued exploration of these compounds holds promise for the development of novel therapeutics targeting the EP2 receptor.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 12. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative In Vitro Analysis of PF-04418948 and TG6-129: Efficacy as Prostaglandin EP2 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) antagonists: PF-04418948 and TG6-129. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways and experimental procedures.
The prostanoid EP2 receptor, a G-protein coupled receptor, is a key mediator in inflammatory processes. Its activation by PGE2 triggers a signaling cascade that contributes to various pathological conditions, making it a prime target for the development of novel anti-inflammatory therapeutics. This guide focuses on the in vitro characterization of this compound and TG6-129, two compounds that have demonstrated potent and selective antagonism of the EP2 receptor.
Quantitative Efficacy Comparison
The following table summarizes the key in vitro efficacy parameters for this compound and TG6-129, highlighting their potency and selectivity.
| Parameter | This compound | TG6-129 | Assay System |
| IC50 | 16 nM[1] | 1.6 µM (for PGE2-induced cAMP elevation)[2] | Human EP2 receptors |
| Functional KB | 1.8 nM[3][4][5] | 8.8 nM[1] | Cells expressing human EP2 receptors (cAMP assay) |
| Apparent KB (Human Myometrium) | 5.4 nM[3][4][5] | Not Reported | Butaprost-induced inhibition of contractions |
| KB (Dog Bronchiole) | 2.5 nM[3][4][5] | Not Reported | PGE2-induced relaxation |
| Apparent KB (Mouse Trachea) | 1.3 nM[3][4][5] | Not Reported | PGE2-induced relaxation |
| Selectivity | >2000-fold selective for EP2 over EP1, EP3, EP4, DP1, and CRTH2 receptors.[6] | 1660-fold vs DP1, 443-fold vs EP4, 22-fold vs IP receptors.[1] | Various receptor-expressing cell lines |
Signaling Pathway and Mechanism of Action
Both this compound and TG6-129 act as competitive antagonists at the EP2 receptor. They block the binding of the endogenous ligand PGE2, thereby inhibiting the downstream signaling cascade that involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
EP2 Receptor Signaling Pathway and Antagonist Action.
Experimental Workflows
The characterization of EP2 receptor antagonists typically follows a standardized workflow to determine their potency, selectivity, and functional effects.
Typical Experimental Workflow for EP2 Antagonist Characterization.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
cAMP Accumulation Assay for IC50 Determination
Objective: To determine the concentration of the antagonist that inhibits 50% of the maximal PGE2-induced cAMP production.
Materials:
-
Cells stably expressing the human EP2 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
PGE2.
-
This compound or TG6-129.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the EP2-expressing cells into 96-well plates and culture overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound (this compound or TG6-129) in assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the diluted test compounds to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C. Include vehicle control wells.
-
Prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the PGE2 solution to all wells except for the negative control wells.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Schild Analysis for Determination of Dissociation Constant (KB)
Objective: To determine the dissociation constant (KB) of the antagonist, which provides a measure of its affinity for the receptor.
Materials:
-
Same as for the cAMP accumulation assay.
Procedure:
-
Seed the EP2-expressing cells into 96-well plates and culture overnight.
-
Prepare a series of fixed concentrations of the antagonist (this compound or TG6-129).
-
Prepare serial dilutions of the agonist (PGE2).
-
Aspirate the culture medium and pre-incubate the cells with the different fixed concentrations of the antagonist or vehicle for 30 minutes at 37°C.
-
Generate a full dose-response curve for PGE2 in the presence of each antagonist concentration by adding the serial dilutions of PGE2 to the wells.
-
Incubate and measure cAMP levels as described in the cAMP accumulation assay protocol.
-
Plot the PGE2 dose-response curves for each antagonist concentration. The curves should show a parallel rightward shift with increasing antagonist concentrations.
-
Determine the EC50 value for PGE2 from each curve.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
The x-intercept of the linear regression of the Schild plot provides the negative logarithm of the KB (pA2 value).
Macrophage-Based Anti-inflammatory Assay (for TG6-129)
Objective: To assess the ability of TG6-129 to inhibit the production of pro-inflammatory mediators in macrophages stimulated with an EP2 agonist.
Materials:
-
Macrophage cell line (e.g., P388D1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
EP2-selective agonist (e.g., butaprost).
-
TG6-129.
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for cytokines like TNF-α, IL-6, or qPCR reagents for measuring mRNA levels of inflammatory genes).
-
24-well cell culture plates.
Procedure:
-
Seed the macrophage cells into 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of TG6-129 or vehicle for 1-2 hours.
-
Stimulate the cells with a fixed concentration of butaprost to induce an inflammatory response. Include an unstimulated control group.
-
Incubate for a suitable period to allow for the production of inflammatory mediators (e.g., 6-24 hours).
-
Collect the cell culture supernatants to measure secreted cytokines by ELISA.
-
Alternatively, lyse the cells to extract RNA for analysis of inflammatory gene expression by qPCR.
-
Analyze the data to determine the concentration-dependent inhibitory effect of TG6-129 on butaprost-induced inflammation.
References
- 1. Discovery and Characterization of Carbamothioylacrylamides As EP2 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In Vivo Efficacy of PF-04418948: A Comparative Guide to its Effects on EP2 Signaling
This guide provides a comprehensive comparison of PF-04418948, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2), with other relevant compounds. The focus is on the in vivo validation of its effects on EP2 signaling, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Prostaglandin EP2 Receptor Signaling Pathway
Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3] The EP2 receptor is primarily coupled to the Gαs stimulatory protein.[2][4] Upon activation by PGE2, the EP2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to regulate gene transcription and other cellular processes.[1][4] The EP2 receptor can also activate the PI3K/Akt pathway.[1] this compound acts as a competitive antagonist, blocking PGE2 and other agonists from binding to the EP2 receptor, thereby inhibiting this signaling cascade.[5]
In Vivo Validation of this compound
The primary in vivo validation of this compound was demonstrated in a rat model by assessing its ability to block the cutaneous blood flow response induced by an EP2 receptor agonist.[5][6] Oral administration of this compound resulted in a dose-dependent attenuation of the hemodynamic response to the selective EP2 agonist, butaprost.[5][7] This experiment confirmed the compound's oral bioavailability and its capacity to antagonize EP2 receptor function in a living system.[5][6]
Table 1: In Vivo Effect of Oral this compound on Butaprost-Induced Cutaneous Blood Flow in Rats
| This compound Dose (mg/kg) | Peak Blood Flow Response (% Inhibition) | AUC of Blood Flow Response (% Inhibition) |
|---|---|---|
| 1 | 35% | 40% |
| 3 | 60% | 65% |
| 10 | 75% | 80% |
Data derived from graphical representations in af Forselles, K.J., et al. (2011).[5]
Comparative Analysis with Alternative EP2 Antagonists
This compound is a highly selective EP2 antagonist.[5][7] Its potency and selectivity have been compared to other compounds targeting the EP receptor family. While few direct in vivo comparative studies are published, in vitro data provides a basis for comparison.
Table 2: Comparison of this compound with Other EP Receptor Modulators
| Compound | Target Receptor(s) | Potency (IC50 / KB / Ki) | Selectivity Profile | In Vivo Model(s) | Reference(s) |
|---|---|---|---|---|---|
| This compound | EP2 Antagonist | IC50: 16 nM[7], KB: 1.8 nM (cAMP)[5][6], 5.4 nM (human myometrium)[5][6] | >2000-fold selective over EP1, EP3, EP4, DP1, CRTH2 receptors.[5] | Rat cutaneous blood flow[5][6], mouse endometriosis model[8][9] | [5][6][8][9] |
| PF-04852946 | EP2 Antagonist | Functional Ki: 0.63 nM | Reported as ~10-fold more potent than this compound.[10] | Not specified in search results. | [10] |
| CJ-042794 | EP4 Antagonist | Not specified | Selective for EP4. | Not specified in search results. | [11] |
| L-161,982 | EP4 Antagonist | Not specified | Selective for EP4. | Not specified in search results. |[11] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments related to the in vivo assessment of EP2 antagonists.
This protocol details the methodology used to assess the in vivo efficacy of this compound.[5][6]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The dorsal side of the rat is shaved to expose the skin.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) via gavage at desired doses (e.g., 1, 3, 10 mg/kg).
-
Agonist Challenge: After a set pre-treatment time (e.g., 1 hour), the selective EP2 agonist butaprost is administered intradermally at a pre-determined concentration to elicit a robust blood flow response.
-
Blood Flow Measurement: A laser Doppler probe is placed over the injection site to continuously measure cutaneous blood flow. Measurements are recorded over time to determine the peak response and the area under the curve (AUC).
-
Data Analysis: The percentage inhibition of the butaprost-induced response by this compound is calculated by comparing the peak and AUC values to the vehicle-treated control group.
While a specific in vivo cAMP protocol for this compound is not detailed in the provided results, this generalized protocol outlines the common steps.
-
Animal Treatment: Administer the vehicle, agonist (e.g., PGE2 or butaprost), and/or antagonist (this compound) to the animals according to the study design (e.g., intraperitoneal, oral).
-
Tissue Collection: At a specified time point after treatment, humanely euthanize the animals and rapidly excise the target tissue or organ.
-
Sample Preparation: Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity. The frozen tissue is then homogenized in a lysis buffer containing phosphodiesterase inhibitors to prevent cAMP degradation.
-
cAMP Quantification: Centrifuge the homogenate to pellet cellular debris. The supernatant is collected, and the cAMP concentration is measured using a commercially available assay kit, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or a FRET-based biosensor assay.[12][13][14][15][16]
-
Data Normalization: Normalize the cAMP concentration to the total protein concentration in the sample, determined by a Bradford or BCA assay.
This protocol describes a typical workflow for analyzing changes in gene expression following drug administration in vivo.[17][18][19][20]
-
Animal Treatment: Treat animals with this compound and/or an EP2 agonist as per the experimental design.
-
Tissue Harvesting: At the desired time point, euthanize the animals and harvest the target tissues.
-
RNA Extraction: Immediately place tissues in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen. Extract total RNA from the tissue samples using a suitable method (e.g., TRIzol reagent or column-based kits).
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using spectrophotometry (e.g., NanoDrop) and assess integrity using gel electrophoresis or a bioanalyzer.
-
Gene Expression Analysis:
-
qRT-PCR: For targeted gene analysis, convert RNA to cDNA and perform quantitative real-time PCR using primers for specific genes of interest (e.g., downstream targets of CREB).
-
RNA-Sequencing/Microarray: For a genome-wide analysis, prepare libraries from the RNA samples and perform next-generation sequencing (RNA-Seq) or hybridize to a microarray chip.[18][20][21]
-
-
Data Analysis: Analyze the expression data to identify differentially expressed genes between treatment groups. This involves normalization, statistical analysis, and pathway analysis to understand the biological impact of the drug treatment.[17][21]
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetically-encoded tools for cAMP probing and modulation in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Transcriptomics analysis of in vivo Opisthorchis viverrini: Stage-specific gene expression and novel genes with stable expression in mammalian stages for opisthorchiasis intervention | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atsjournals.org [atsjournals.org]
- 21. The transcriptomic response of cells to a drug combination is more than the sum of the responses to the monotherapies | eLife [elifesciences.org]
PF-04418948: A Comparative Analysis of its Selectivity for the Prostanoid Receptor Family
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of PF-04418948's selectivity for the prostaglandin (B15479496) E2 receptor subtype 2 (EP2) against other human prostanoid receptors. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
This compound is a potent and highly selective antagonist of the EP2 receptor.[1][2] Extensive in vitro studies have demonstrated its significant preference for the EP2 receptor over other prostanoid receptors, including the other three prostaglandin E2 receptor subtypes (EP1, EP3, and EP4) and receptors for other prostaglandins (B1171923) and thromboxane (B8750289) (DP1, DP2/CRTH2, FP, IP, and TP).[3][4]
Quantitative Selectivity Profile
The selectivity of this compound is underscored by its low nanomolar potency for the human EP2 receptor, with an IC50 value of 16 nM.[1][2] In functional assays, it exhibits a functional KB value of 1.8 nM in cells expressing the human EP2 receptor.[3] In contrast, its activity at other prostanoid receptors is significantly lower, demonstrating a selectivity of over 2000-fold for the EP2 receptor compared to the EP1, EP3, EP4, DP1, and CRTH2 receptors.[3] Furthermore, binding assays have confirmed its low affinity for the IP, FP, and TP receptors.[3]
| Receptor | Parameter | Value (nM) | Selectivity vs. EP2 |
| EP2 | IC50 | 16 | - |
| EP2 | KB | 1.8 | - |
| EP1 | IC50 | >30,000 | >2000-fold |
| EP3 | IC50 | >30,000 | >2000-fold |
| EP4 | IC50 | >30,000 | >2000-fold |
| DP1 | IC50 | >30,000 | >2000-fold |
| DP2 (CRTH2) | IC50 | >30,000* | >2000-fold |
| FP | % Inhibition @ 10µM | <50% | High |
| IP | % Inhibition @ 10µM | <50% | High |
| TP | % Inhibition @ 10µM | <50% | High |
Note: Specific IC50 values for other prostanoid receptors are not consistently published; the ">30,000 nM" is an extrapolated value based on the reported >2000-fold selectivity from an IC50 of 16 nM for EP2.
Experimental Methodologies
The selectivity of this compound has been determined using a variety of in vitro assays, primarily functional cell-based assays and radioligand binding assays.
Functional Cell-Based Assays (cAMP Measurement)
These assays assess the ability of this compound to antagonize the function of prostanoid receptors in a cellular context.
Objective: To determine the functional potency (KB) of this compound as an antagonist at the human EP2 receptor and its selectivity over other prostanoid receptors that signal through changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing a specific human prostanoid receptor (e.g., EP2, EP4, DP1, IP) are cultured to an appropriate density.
-
Compound Preparation: this compound is serially diluted to a range of concentrations. The corresponding receptor agonist (e.g., PGE2 for EP receptors) is also prepared.
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
The specific agonist is then added to stimulate the receptor.
-
Following incubation, the cells are lysed.
-
-
cAMP Quantification: The intracellular cAMP levels are measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced increase in cAMP. The data is analyzed using non-linear regression to calculate the IC50, which is then used to determine the KB value using the Cheng-Prusoff equation.
Radioligand Binding Assays
These assays directly measure the affinity of this compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of human prostanoid receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing a specific human prostanoid receptor.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and a range of concentrations of this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radioligand is plotted against its concentration to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing Pathways and Protocols
To further clarify the mechanisms and methodologies involved, the following diagrams illustrate the EP2 receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.
Caption: EP2 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: PF-04418948 and Grapiprant at the EP Receptor Binding Site
A deep dive into the structural and functional nuances of two selective prostaglandin (B15479496) E2 receptor antagonists reveals key determinants of their receptor specificity and therapeutic potential. This guide provides a comparative analysis of PF-04418948 and grapiprant (B1672139), focusing on their binding characteristics to EP receptors, supported by experimental data and structural insights.
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The development of selective antagonists for these receptors is a promising therapeutic strategy for a variety of inflammatory conditions. This guide focuses on a structural and functional comparison of two such antagonists: this compound, a highly selective EP2 receptor antagonist, and grapiprant, a selective EP4 receptor antagonist approved for veterinary use in treating osteoarthritis-related pain and inflammation in dogs and currently under investigation for human applications.[1][2]
Quantitative Comparison of Binding Affinities
The selectivity of this compound for the EP2 receptor and grapiprant for the EP4 receptor is evident from their binding affinities and functional potencies. The following tables summarize the available quantitative data.
Table 1: Binding Affinity and Functional Potency of this compound
| Species | Receptor Subtype | Assay Type | Parameter | Value (nM) |
| Human | EP2 | cAMP Functional Assay | K_B_ | 1.8[3][4] |
| Human | EP2 | Radioligand Binding | IC_50_ | 16[5][6] |
| Human | EP1, EP3, EP4 | Functional Assays | Fold Selectivity | >2000[3][6] |
| Dog | EP2 | Functional Assay (Bronchiole Relaxation) | K_B_ | 2.5[3] |
| Mouse | EP2 | Functional Assay (Trachea Relaxation) | K_B_ (apparent) | 1.3[3] |
| Mouse | EP2 | Functional Assay (Trachea Relaxation) | IC_50_ | 2.7[3][7] |
Table 2: Binding Affinity of Grapiprant
| Species | Receptor Subtype | Assay Type | Parameter | Value (nM) |
| Dog | EP4 | Radioligand Displacement ([3_H]-PGE2) | IC_50 | 35[8] |
| Dog | EP4 | Radioligand Displacement ([3_H]-PGE2) | K_i | 24[8] |
| Human | EP4 | Radioligand Displacement ([3_H]-PGE2) | K_i | 13[4] |
Structural Basis of Selective Binding
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of both this compound bound to the human EP2 receptor and grapiprant bound to the human EP4 receptor.[4][9][10] These studies have unveiled the molecular interactions that govern their remarkable selectivity.
While both antagonists bind within the transmembrane helical bundle of their respective receptors, the specific interactions with key amino acid residues are distinct. A critical determinant for this compound's selectivity for EP2 is a unique π-π stacking interaction with the non-conserved hydrophobic residue F112^3.28^.[9] In contrast, the corresponding residue in the EP4 receptor is a polar serine (S95^3.28^), which does not engage in a similar interaction with grapiprant.[9]
For grapiprant, its selectivity for EP4 is driven by a combination of hydrophobic interactions and hydrogen bonds within the EP4 binding pocket. Notably, residues such as S73^2.58^ and S319^7.43^ in EP4 form hydrogen bonds with the imidazole (B134444) ring of grapiprant, contributing to a more extended binding cavity compared to that of other EP receptors.[4] Furthermore, several non-conserved residues unique to EP4 (V72^2.57^, T76^2.61^, L99^3.32^, I315^7.39^, and V320^7.44^) surround grapiprant and contribute to its selective binding.[4]
Signaling Pathways and Experimental Workflows
Both EP2 and EP4 receptors are coupled to the Gs alpha-subunit of the G protein, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[9] The antagonist activity of this compound and grapiprant is therefore commonly assessed by their ability to inhibit agonist-induced cAMP production.
The binding affinities and functional potencies of these compounds are determined through a series of well-established experimental protocols.
Experimental Protocols
Radioligand Displacement Assay
Radioligand displacement assays are employed to determine the binding affinity (Ki) of an unlabeled compound (e.g., grapiprant) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-PGE2) for binding to the receptor.
-
Receptor Preparation: Membranes from cells stably expressing the EP receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor are incubated with the receptor preparation in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[11]
cAMP Functional Assay
cAMP functional assays are used to assess the ability of a compound to antagonize the agonist-induced activation of Gs-coupled receptors like EP2 and EP4.
-
Cell Culture: Cells stably or transiently expressing the EP receptor of interest are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle, followed by stimulation with a fixed concentration of an agonist (e.g., PGE2 or butaprost). A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based assays.
-
Data Analysis: The antagonist's potency is determined by calculating the concentration that produces a 50% inhibition of the agonist response (IC50) or by Schild analysis to determine the equilibrium dissociation constant (KB).
Conclusion
The high selectivity of this compound for the EP2 receptor and grapiprant for the EP4 receptor is a result of specific molecular interactions within their respective binding pockets, as revealed by cryo-EM studies. This structural understanding, combined with quantitative binding and functional data, provides a solid foundation for the rational design of next-generation EP receptor modulators with improved therapeutic profiles for the treatment of a wide range of inflammatory diseases.
References
- 1. Grapiprant: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
A Comparative Guide to PF-04418948 and ONO-AE3-208 for Studying EP Receptor Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Prostaglandin E2 Receptor Antagonists
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. The development of selective antagonists for these receptors has been instrumental in dissecting their individual roles. This guide provides a detailed comparison of two widely used research tools: PF-04418948, a potent and selective EP2 receptor antagonist, and ONO-AE3-208, a high-affinity and selective EP4 receptor antagonist.
This document outlines their respective mechanisms of action, presents a quantitative comparison of their biological activities, details common experimental protocols, and provides visual diagrams of the signaling pathways they modulate. This guide is intended to assist researchers in selecting the appropriate tool to investigate the distinct roles of EP2 and EP4 receptor signaling.
Mechanism of Action and Signaling Pathways
This compound and ONO-AE3-208 are competitive antagonists, meaning they bind to their respective receptors and block the binding of the endogenous ligand, PGE2, thereby inhibiting downstream signaling. While both EP2 and EP4 receptors primarily couple to the Gs alpha subunit (Gαs) to increase intracellular cyclic AMP (cAMP) levels, they can also engage in distinct signaling cascades.
This compound selectively targets the EP2 receptor . Upon activation by PGE2, the EP2 receptor couples with Gαs, which in turn activates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.
ONO-AE3-208 is a selective antagonist of the EP4 receptor . Similar to the EP2 receptor, the EP4 receptor's activation by PGE2 leads to Gαs-mediated cAMP production and subsequent PKA activation. However, the EP4 receptor has also been shown to signal through alternative pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is implicated in cell survival and migration.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and ONO-AE3-208 against a panel of prostanoid receptors.
Table 1: this compound Potency and Selectivity
| Target | Assay Type | Species | Potency (nM) | Reference |
| EP2 | Functional (KB) | Human | 1.8 | [1] |
| EP2 | Functional (IC50) | Human | 16 | [2] |
| EP2 | Functional (KB) | Dog | 2.5 | [1] |
| EP2 | Functional (apparent KB) | Mouse | 1.3 | [1] |
| EP1 | Functional Antagonism | Human | >2000-fold selectivity vs EP2 | [1] |
| EP3 | Functional Antagonism | Human | >2000-fold selectivity vs EP2 | [1] |
| EP4 | Functional Antagonism | Human | >2000-fold selectivity vs EP2 | [1] |
| DP1 | Functional Antagonism | Human | >2000-fold selectivity vs EP2 | [1] |
| CRTH2 | Functional Antagonism | Human | >2000-fold selectivity vs EP2 | [1] |
| IP, FP, TP | Binding Selectivity | Human | >2000-fold selectivity vs EP2 | [1] |
Table 2: ONO-AE3-208 Potency and Selectivity
| Target | Assay Type | Potency (Ki, nM) | Reference |
| EP4 | Binding | 1.3 | [3][4] |
| EP3 | Binding | 30 | [3][4] |
| FP | Binding | 790 | [3][4] |
| TP | Binding | 2400 | [3][4] |
| EP1 | Binding | >10,000 | [3] |
| EP2 | Binding | >10,000 | [3] |
| DP | Binding | >10,000 | [3] |
| IP | Binding | >10,000 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are outlines of key assays used to characterize this compound and ONO-AE3-208.
Radioligand Binding Assay (for EP4)
This competitive binding assay determines the affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation : Cell membranes are prepared from a cell line overexpressing the human EP4 receptor (e.g., HEK293-EP4 cells).
-
Radioligand : [3H]-PGE2 is commonly used at a concentration near its Kd value.
-
Assay Buffer : A typical buffer is 10 mM MES, pH 6.0, containing 1 mM EDTA and 10 mM MnCl2.
-
Procedure :
-
Incubate cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of the unlabeled antagonist (ONO-AE3-208).
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis : The IC50 value is determined by non-linear regression of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit agonist-induced cAMP production in whole cells.
-
Cell Lines : CHO or HEK293 cells stably expressing the human EP2 or EP4 receptor are commonly used.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or ONO-AE3-208) for approximately 30 minutes. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Stimulate the cells with an agonist (e.g., PGE2 or a selective EP2/EP4 agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
After a defined incubation period (e.g., 15-60 minutes), lyse the cells.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis : The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist-induced cAMP response, is determined. The functional KB can be calculated from the IC50 value.
Conclusion: Selecting the Right Tool for the Job
This compound and ONO-AE3-208 are highly selective and potent antagonists for the EP2 and EP4 receptors, respectively. Their distinct selectivity profiles make them invaluable tools for elucidating the specific roles of these two important PGE2 receptor subtypes.
-
This compound is the compound of choice for studies focused specifically on the EP2 receptor pathway . Its high selectivity ensures that observed effects are not confounded by the inhibition of other EP or prostanoid receptors.[1]
-
ONO-AE3-208 is the appropriate tool for investigating the EP4 receptor pathway . Its high affinity allows for potent inhibition of EP4-mediated signaling.[3][4]
It is crucial for researchers to recognize that these compounds are not interchangeable and target different signaling pathways. The choice between them should be dictated by the specific research question and the EP receptor subtype of interest. The experimental data and protocols provided in this guide serve as a comprehensive resource to support the design and interpretation of studies aimed at understanding the complex biology of PGE2 and its receptors.
References
Cross-species comparison of PF-04418948 activity (human, mouse, rat, dog).
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of PF-04418948 across human, mouse, rat, and dog.
This guide provides a detailed comparison of the pharmacological activity of this compound, a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 2 (EP2), across four common preclinical species: human, mouse, rat, and dog. The information presented is intended to support researchers in designing and interpreting studies aimed at understanding the role of the EP2 receptor in health and disease.
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the in vitro and in vivo activity of this compound against the EP2 receptor in human, mouse, rat, and dog. The data highlights the compound's high affinity and potency across these species.
| Species | Assay Type | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| Human | Functional Antagonism | CHO cells expressing human EP2 | Kᵢ | 1.8 | [1][2] |
| Functional Antagonism | Myometrium | Apparent Kᵢ | 5.4 | [1][2] | |
| Mouse | Functional Antagonism | Trachea | Apparent Kᵢ | 1.3 | [1][2] |
| Functional Antagonism | Trachea | IC₅₀ | 2.7 | [1][2] | |
| Dog | Functional Antagonism | Bronchiole | Kᵢ | 2.5 | [1][2] |
| Rat | In Vivo Functional Assay | Cutaneous Blood Flow | - | Effective Oral Dose | [1][2][3] |
Kᵢ (Inhibitor Constant): A measure of the binding affinity of an antagonist to its receptor. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a biological response by 50%. Apparent Kᵢ: Kᵢ value determined in a functional assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
cAMP Functional Antagonism Assay in CHO Cells
This assay measures the ability of this compound to inhibit the prostaglandin E2 (PGE2)-induced increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in Chinese Hamster Ovary (CHO) cells recombinantly expressing the human EP2 receptor.[1]
-
Cell Culture: CHO cells stably expressing the human EP2 receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are harvested and seeded into 384-well plates.
-
This compound is serially diluted and added to the cells, followed by a pre-incubation period.
-
PGE2 is then added to stimulate the EP2 receptor and induce cAMP production.
-
The reaction is stopped, and the amount of cAMP produced is quantified using a commercially available cAMP assay kit (e.g., HTRF-based).
-
-
Data Analysis: The antagonist dissociation constant (Kᵢ) is calculated from the rightward shift in the PGE2 concentration-response curve in the presence of different concentrations of this compound, using the Schild equation.[1]
Isolated Tissue Functional Assays (Mouse Trachea and Dog Bronchiole)
These ex vivo assays assess the ability of this compound to antagonize the relaxant effect of PGE2 on pre-contracted airway smooth muscle.[1][2]
-
Tissue Preparation:
-
Trachea from mice or bronchioles from dogs are isolated and cut into rings.
-
The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
-
Assay Procedure:
-
The tissues are pre-contracted with an agent such as carbachol (B1668302) to induce a stable tone.
-
Cumulative concentration-response curves to PGE2 are generated in the absence and presence of increasing concentrations of this compound.
-
The relaxant responses are measured as a percentage of the pre-contraction tone.
-
-
Data Analysis: The apparent Kᵢ values are determined from the parallel rightward shifts of the PGE2 concentration-response curves caused by this compound.[1]
In Vivo Cutaneous Blood Flow Assay in Rats
This in vivo assay evaluates the oral activity of this compound by measuring its ability to block the increase in cutaneous blood flow induced by an EP2 receptor agonist.[1][2][3]
-
Animal Model: Male Sprague-Dawley rats are used for this study.
-
Assay Procedure:
-
Rats are anesthetized, and a laser Doppler probe is placed on the dorsal skin to measure blood flow.
-
This compound or vehicle is administered orally.
-
After a defined period, the EP2 receptor agonist butaprost is administered intradermally at the measurement site.
-
The change in cutaneous blood flow is recorded over time.
-
-
Data Analysis: The efficacy of this compound is determined by its ability to reduce the butaprost-induced increase in blood flow compared to the vehicle-treated group.
Mandatory Visualization
EP2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the prostaglandin E2 receptor subtype 2 (EP2). Activation of the EP2 receptor by its endogenous ligand, prostaglandin E2 (PGE2), leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Caption: The Prostaglandin E2 Receptor 2 (EP2) signaling cascade.
Experimental Workflow: cAMP Functional Antagonism Assay
The diagram below outlines the key steps involved in the cAMP functional antagonism assay used to determine the in vitro potency of this compound.
References
- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
A Comparative Guide to PF-04418948 and TG6-129 for Prostanoid Receptor Research
In the landscape of pharmacological tools for studying the prostaglandin (B15479496) E2 (PGE2) signaling pathway, the selective EP2 antagonist PF-04418948 and the dual EP2/EP4 antagonist TG6-129 represent key agents for dissecting the roles of these G-protein coupled receptors in various physiological and pathological processes. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison: this compound vs. TG6-129
This compound is a highly potent and selective antagonist of the prostaglandin EP2 receptor. In contrast, TG6-129 exhibits a dual antagonism profile, targeting both the EP2 and EP4 receptors, albeit with a preference for EP2. The following tables summarize the quantitative data available for these two compounds.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Target(s) | Species | Assay Type | Parameter | Value | Reference(s) |
| This compound | EP2 | Human | Functional Antagonism (cAMP accumulation) | KB | 1.8 nM | [1] |
| EP2 | Human | Radioligand Binding | IC50 | 16 nM | [2] | |
| EP2 | Mouse (trachea) | Functional Antagonism (relaxation) | Apparent KB | 1.3 nM | [1] | |
| EP2 | Dog (bronchiole) | Functional Antagonism (relaxation) | KB | 2.5 nM | [1] | |
| TG6-129 | EP2 | Human | Schild Regression Analysis | KB | 8.8 nM | [3] |
| EP4 | Human | Schild Regression Analysis | KB | 3,900 nM (3.9 µM) | [3][4][5] | |
| EP2 | Human | cAMP Accumulation | IC50 | 1,600 nM (1.6 µM) | [6] |
Table 2: Selectivity Profile Against Other Prostanoid Receptors
This compound demonstrates remarkable selectivity for the EP2 receptor. One study highlights its over 2000-fold selectivity for EP2 over EP1, EP3, and EP4 receptors.[7]
| Compound | Receptor | Selectivity vs. EP2 | Reference(s) |
| This compound | EP1, EP3, EP4, DP1, CRTH2 | >2000-fold | [7] |
| TG6-129 | DP1 | ~1660-fold | [3] |
| IP | ~22-fold | [3] |
Experimental Protocols
cAMP Accumulation Assay for EP Receptor Antagonism
This protocol is a standard method for determining the potency of antagonists for Gs-coupled receptors like EP2 and EP4.
Objective: To measure the ability of a test compound to inhibit the PGE2-induced increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human EP2 or EP4 receptor.
Materials:
-
HEK293 cells expressing the receptor of interest
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 500 µM IBMX and 100 µM Ro 20-1724 to inhibit phosphodiesterases)
-
Prostaglandin E2 (PGE2)
-
Test compounds (this compound or TG6-129)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
Procedure:
-
Cell Culture: Culture the HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 96-well plates at a density of approximately 10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the antagonist (this compound or TG6-129) in assay buffer.
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted antagonist solutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Schild KB value can be determined from dose-response curves of PGE2 in the presence of different concentrations of the antagonist.[3]
Macrophage Inflammatory Cytokine Expression Assay
This protocol is used to assess the effect of EP receptor antagonists on the production of inflammatory mediators in macrophages.
Objective: To measure the ability of a test compound to inhibit the butaprost (a selective EP2 agonist)-induced expression of inflammatory cytokines in macrophages.
Cell Line: P388D1 murine macrophage cell line.
Materials:
-
P388D1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Butaprost
-
Test compounds (this compound or TG6-129)
-
LPS (Lipopolysaccharide) as a positive control for inflammation
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) or a multiplex cytokine assay system
Procedure:
-
Cell Culture and Seeding: Culture P388D1 cells and seed them into 24-well plates at a suitable density.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the antagonist (this compound or TG6-129) for 1 hour.
-
Stimulation: Stimulate the cells with butaprost or LPS for a specified period (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of inflammatory cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's protocols.
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle-treated control to determine the inhibitory effect of the antagonists.
Signaling Pathways and Visualizations
Both EP2 and EP4 receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G-proteins. Upon activation by PGE2, they stimulate adenylyl cyclase (AC) to produce cAMP. This increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Furthermore, there is evidence for G-protein independent signaling involving β-arrestin. The EP4 receptor has also been shown to couple to the Gi alpha subunit, which inhibits adenylyl cyclase.
Caption: EP2 and EP4 receptor signaling pathways.
Caption: General experimental workflow for antagonist characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Carbamothioylacrylamides As EP2 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. TG6-129 - Biochemicals - CAT N°: 19085 [bertin-bioreagent.com]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PF-04418948 in Doxorubicin-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin (B1662922), a cornerstone of chemotherapy regimens for a wide array of malignancies, is often limited by the development of drug resistance. This guide provides a comparative analysis of the selective prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) antagonist, PF-04418948, as a potential strategy to overcome doxorubicin resistance. While direct comparative studies of this compound in doxorubicin-resistant models are not yet available in published literature, this document synthesizes preclinical data on the role of the PGE2-EP2 signaling pathway in chemoresistance and evaluates this compound's potential in this context against other therapeutic approaches.
Introduction to Doxorubicin Resistance and the Role of the PGE2-EP2 Pathway
Doxorubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.[1] However, its efficacy is frequently compromised by the emergence of resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1), which actively efflux the drug from the cancer cell.
Emerging evidence implicates the cyclooxygenase-2 (COX-2)/PGE2 signaling pathway in the development of chemoresistance.[2] PGE2, an inflammatory mediator often upregulated in the tumor microenvironment, signals through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has been linked to tumor progression, angiogenesis, and the modulation of the tumor microenvironment.[3][4][5]
This compound is a potent and selective antagonist of the EP2 receptor with an IC50 of 16 nM.[6] Its high selectivity, with over 2000-fold greater affinity for EP2 than other EP receptors, makes it a valuable tool for dissecting the specific role of EP2 signaling and a promising therapeutic candidate.[7]
This compound: Mechanism of Action and Preclinical Rationale
This compound competitively inhibits the binding of PGE2 to the EP2 receptor, thereby blocking its downstream signaling cascade.[8][9][10][11] Activation of the EP2 receptor typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA) and exchange protein activated by cAMP (Epac).[4][11] These pathways can, in turn, influence various cellular processes, including cell proliferation, survival, and inflammation, which are all implicated in chemoresistance.[11]
The rationale for investigating this compound in doxorubicin-resistant cancer is supported by studies demonstrating that EP2 receptor inhibition can sensitize cancer cells to chemotherapy. A notable study in gastric cancer models showed that while not using this compound, the knockdown of the EP2 receptor or its inhibition with the antagonist AH6809 significantly enhanced the cytotoxic effects of an ECF chemotherapy regimen, which includes the anthracycline epirubicin.[2]
Comparative Efficacy Data
To date, no studies have been published that directly compare the efficacy of this compound with other agents in doxorubicin-resistant cancer models. The following tables summarize relevant data from studies investigating EP2 inhibition and other strategies to overcome doxorubicin resistance, providing a basis for a conceptual comparison.
Table 1: Preclinical Efficacy of EP2 Receptor Inhibition in Chemoresistance Models
| Compound/Intervention | Cancer Model | Chemotherapeutic Agent | Key Findings | Reference |
| AH6809 (EP2 Antagonist) | Gastric Cancer Cell Lines (AGS, MKN45) | ECF (Epirubicin, Cisplatin, 5-FU) | Combination of AH6809 and ECF significantly repressed cell proliferation to a greater extent than ECF alone. | [2] |
| EP2 siRNA | Gastric Cancer Cell Lines (AGS, MKN45) | ECF (Epirubicin, Cisplatin, 5-FU) | Combination of EP2 siRNA and ECF had a more prominent effect on inhibiting cell proliferation compared to siRNA alone. | [2] |
Table 2: Alternative Strategies to Overcome Doxorubicin Resistance
| Therapeutic Strategy | Compound/System | Cancer Model | Key Findings | Reference |
| Drug Delivery System | Elastin-like Polypeptide (ELP)-Doxorubicin Conjugate | Doxorubicin-resistant NCI/ADR breast cancer cells | The ELP-doxorubicin conjugate was comparably toxic to both sensitive and resistant cell lines, suggesting circumvention of efflux pumps. | [12] |
| Combination Therapy | Doxorubicin + 34.5ENVE (Oncolytic Virus) | Ovarian Cancer Cell Lines | Synergistic killing of cancer cells was observed with the combination therapy. | [5][13] |
| Doxorubicin Analogue | MEN 10755 | Doxorubicin-resistant MX-1 breast carcinoma xenografts | MEN 10755 exhibited striking antitumor activity in doxorubicin-resistant models. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols from the cited studies.
Protocol 1: Cell Viability Assay for EP2 Inhibition in Gastric Cancer Cells (Adapted from[2])
-
Cell Lines: Human gastric cancer cell lines AGS and MKN45.
-
Treatment: Cells were treated with the EP2 antagonist AH6809 (3 µM) or transfected with EP2 siRNA. This was followed by treatment with an ECF regimen (1 µM epirubicin, 4 µM cisplatin, and 20 µM 5-fluorouracil) for 48 hours.
-
Assay: Cell proliferation was assessed using a standard MTT assay.
-
Endpoint: The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to untreated controls.
Protocol 2: In Vivo Tumor Growth Study (Adapted from[2])
-
Animal Model: Nude mice bearing subcutaneous xenografts of MKN45 gastric cancer cells.
-
Treatment: Intratumoral injection of EP2 siRNA or control siRNA.
-
Endpoint: Tumor volume was measured at regular intervals to assess the effect of EP2 knockdown on tumor growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound and its potential impact on doxorubicin resistance.
Caption: PGE2-EP2 signaling pathway and the inhibitory action of this compound.
References
- 1. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of EP2 receptor suppresses tumor growth and chemoresistance of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin synergizes with 34.5 ENVE to enhance antitumor efficacy against metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Doxorubicin synergizes with 34.5ENVE to enhance antitumor efficacy against metastatic ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abnormal Expression of Prostaglandins E2 and F2α Receptors and Transporters in Patients with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PF-04418948
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PF-04418948, a potent and selective prostaglandin (B15479496) EP2 receptor antagonist. Adherence to these protocols is essential to ensure personal safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not widely published, its nature as a potent small molecule inhibitor necessitates that it be handled as a hazardous substance. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. A robust personal protective equipment (PPE) protocol is therefore mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemically resistant, powder-free nitrile gloves. The outer glove should extend over the gown sleeve.[1][2] | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection and allows for immediate removal of the outer glove if contaminated.[1][2] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[1][2] | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[2] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[1][2] | Protects against splashes and the inhalation of aerosolized particles.[1][2] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[1] | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[1][3] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[2] | Prevents the spread of contamination outside of the laboratory. |
Operational Plan: Safe Handling and Storage
All procedures involving this compound should be performed in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[1][3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work surface within the fume hood or BSC should be covered with absorbent, plastic-backed paper to contain any spills.[3]
-
Weighing: When weighing the solid form of the compound, do so within the containment of a fume hood or BSC on a tared weigh boat to minimize the dispersion of powder.[1]
-
Reconstitution: When preparing solutions, slowly add the solvent to the solid compound to avoid splashing.[1] For example, to prepare a stock solution in DMSO, carefully add the solvent to the vial containing the pre-weighed compound. Cap the vial and vortex to ensure it is fully dissolved.
-
Labeling: All solutions must be clearly labeled with the compound name, concentration, date, and the handler's initials.[3]
-
Decontamination: After handling is complete, wipe down all surfaces and equipment in the fume hood or BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, the outer gloves are removed first, followed by the lab coat, and then the inner gloves.[3]
-
Storage: Store this compound powder at -20°C.[4] Stock solutions in solvent can be stored at -80°C for up to one year.[5] Avoid repeated freeze-thaw cycles.[5]
Experimental Protocols
In Vitro Inhibition of cAMP
To assess the antagonist potency of this compound, its ability to inhibit prostaglandin E2 (PGE2)-induced increases in intracellular cAMP can be measured in cells expressing the human EP2 receptor.[6][7]
-
Culture cells expressing the human EP2 receptor in an appropriate medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 2 μM) for a specified time (e.g., 90 minutes).[6]
-
Stimulate the cells with a known concentration of PGE2 to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
The results will demonstrate the inhibitory effect of this compound on PGE2-induced cAMP production, with a functional KB value of approximately 1.8 nM.[6][7]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[1][2]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.[2] | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[2] | High-temperature incineration by a certified hazardous waste management company.[2] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents.[1][2] | Labeled, leak-proof hazardous liquid waste container.[1][2] | Incineration by a certified hazardous waste management company.[2] DO NOT pour down the drain.[2] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies.[2] | Puncture-proof, labeled sharps container designated for hazardous waste.[2] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[2] |
Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
